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  • Product: 4-Pentadecanol
  • CAS: 109212-91-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of 4-Pentadecanol

Technical Monograph | Series: Secondary Fatty Alcohols Executive Summary 4-Pentadecanol (CAS: 109212-91-1) is a secondary fatty alcohol characterized by a fifteen-carbon chain with a hydroxyl group positioned at the four...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Series: Secondary Fatty Alcohols

Executive Summary

4-Pentadecanol (CAS: 109212-91-1) is a secondary fatty alcohol characterized by a fifteen-carbon chain with a hydroxyl group positioned at the fourth carbon.[1] Unlike its primary alcohol counterparts used extensively in detergency, 4-pentadecanol presents unique steric properties and lipophilicity profiles relevant to chemical ecology (pheromones), specialized surfactant synthesis, and phase-change material research. This guide provides a rigorous analysis of its chemical architecture, a self-validating synthetic protocol via Grignard addition, and definitive spectroscopic characterization logic.

Part 1: Chemical Architecture & Physicochemical Properties

The physicochemical behavior of 4-pentadecanol is governed by the asymmetry introduced by the hydroxyl group at the C4 position. This creates a "head-and-tail" disruption in lipid packing compared to 1-pentadecanol, resulting in a lower melting point and unique rheological properties.

Structural Identity[2][3]
  • IUPAC Name: Pentadecan-4-ol

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 228.42 g/mol [5]

  • Chirality: The C4 carbon is a stereocenter, existing as (R)- and (S)-enantiomers. Unless stereoselective synthesis is employed, the product is a racemate.

Key Physicochemical Data
PropertyValueTechnical Note
Boiling Point ~283°C (760 mmHg)Extrapolated from isomer data; requires high-vac distillation.
Melting Point 33–36°CLower than 1-pentadecanol (46°C) due to steric hindrance in crystal lattice packing.
LogP (Octanol/Water) ~6.4Highly lipophilic; crosses biological membranes via passive diffusion.
H-Bond Donors/Acceptors 1 / 1Amphiphilic character, though water solubility is negligible (<0.1 mg/L).
Refractive Index 1.445Useful for purity checks during fractionation.

Part 2: Synthetic Pathways & Protocols

The synthesis of 4-pentadecanol is best approached through retrosynthetic disconnection at the C4 position , utilizing the Grignard reaction. This method offers higher modularity than reducing the corresponding ketone (4-pentadecanone), as it allows for the assembly of the carbon skeleton from commercially available precursors.

Retrosynthetic Logic

To construct the C15 skeleton with an -OH at C4, we disconnect the C3-C4 or C4-C5 bond.

  • Pathway A (Preferred): Reaction of Butanal (C4 aldehyde) with Undecylmagnesium bromide (C11 Grignard).

    • Rationale: Butanal is a cheap, high-purity commodity chemical. Undecyl halides are readily available.

  • Pathway B: Reaction of Dodecanal (C12 aldehyde) with Propylmagnesium bromide (C3 Grignard).

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 4-pentadecanol via Grignard addition.

Reagents:
  • Undecyl bromide (1-Bromoundecane)

  • Magnesium turnings (activated)

  • Butanal (freshly distilled)

  • Diethyl ether (anhydrous) or THF

  • Dilute HCl or Ammonium Chloride (

    
    )
    
Step-by-Step Methodology:
  • Activation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask under Nitrogen flow. Add Mg turnings (1.1 eq) and a crystal of iodine to initiate surface activation.

  • Grignard Formation: Add Undecyl bromide (1.0 eq) in anhydrous ether dropwise.

    • Critical Check: The solution must turn turbid/grey and boil spontaneously (exothermic). If not, apply gentle heat.

    • Causality: Moisture kills the reaction. The grey color indicates the formation of the organomagnesium species (

      
      ).
      
  • Nucleophilic Attack: Cool the Grignard solution to 0°C. Add Butanal (0.9 eq) dropwise.

    • Mechanism:[6][7][8] The nucleophilic carbon of the undecyl chain attacks the electrophilic carbonyl carbon of butanal.

  • Hydrolysis (Quenching): Pour the reaction mixture into ice-cold saturated

    
    .
    
    • Why

      
      ? Strong acids can dehydrate the secondary alcohol to an alkene. 
      
      
      
      provides a gentle proton source to convert the alkoxide (
      
      
      ) to the alcohol (
      
      
      ).
  • Purification: Extract with ether, dry over

    
    , and concentrate. Purify via vacuum distillation or silica gel column chromatography (Hexane:Ethyl Acetate 9:1).
    
Synthesis Workflow Diagram

G Start Precursors: 1-Bromoundecane + Mg Grignard Grignard Reagent: Undecylmagnesium Bromide Start->Grignard Ether, N2, Reflux Intermediate Intermediate: Alkoxide Complex Grignard->Intermediate Nucleophilic Attack Reactant Electrophile: Butanal (C4) Reactant->Intermediate Add at 0°C Quench Quench: Sat. NH4Cl Intermediate->Quench Protonation Product Final Product: 4-Pentadecanol Quench->Product Workup & Distillation

Figure 1: Grignard synthesis workflow for 4-pentadecanol, highlighting the convergent assembly of the C15 skeleton.

Part 3: Structural Characterization (Spectroscopy)

Trustworthy identification relies on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9] For secondary alcohols, Alpha-Cleavage in MS is the definitive diagnostic tool.

Mass Spectrometry (EI-MS) Fragmentation Logic

In Electron Ionization (EI), the molecular ion (


) of alcohols is often weak. The molecule fragments adjacent to the hydroxyl-bearing carbon (alpha-cleavage).[10]

Fragmentation Rules for 4-Pentadecanol:

  • Cleavage A (C3-C4 bond): Loss of Propyl radical (

    
    , mass 43).
    
    • Detected Ion:

      
       (
      
      
      
      ).
  • Cleavage B (C4-C5 bond): Loss of Undecyl radical (

    
    , mass 155).
    
    • Detected Ion:

      
       (
      
      
      
      ).
  • Dehydration: Loss of water (

    
    , mass 18).
    
    • Detected Ion:

      
       (Alkene peak).
      

Diagnostic Confirmation: The presence of significant peaks at m/z 73 and m/z 185 confirms the alcohol is at position 4. If it were 2-pentadecanol, the peaks would be m/z 45 (loss of methyl) and m/z 213.

Fragmentation Pathway Diagram

MS MolIon Molecular Ion (M+) m/z 228 PathA Alpha Cleavage A (Lose Propyl) MolIon->PathA PathB Alpha Cleavage B (Lose Undecyl) MolIon->PathB PathC Dehydration (Lose H2O) MolIon->PathC FragA Fragment A m/z 185 (C12H25O+) PathA->FragA FragB Fragment B m/z 73 (C4H9O+) *Base Peak Candidate* PathB->FragB FragC Alkene Ion m/z 210 PathC->FragC

Figure 2: Mass Spectrometry fragmentation logic. The m/z 73 and 185 peaks are the "fingerprint" of the 4-position hydroxyl group.

NMR Spectroscopy Expectations
  • 
     NMR (CDCl3): 
    
    • 
       ~3.6 ppm (1H, multiplet): The methine proton at C4 (
      
      
      
      ).
    • 
       ~1.4 ppm (Broad singlet): Hydroxyl proton (concentration dependent).
      
    • 
       ~0.9 ppm (6H, overlapping triplets): Terminal methyl groups.
      
  • 
     NMR: 
    
    • 
       ~72.0 ppm: The C4 carbon attached to oxygen. This shift is characteristic of secondary alcohols (primary are ~62 ppm).
      

Part 4: Applications & Biological Relevance[11]

Chemical Ecology (Pheromones)

Secondary fatty alcohols are ubiquitous in insect communication. While 4-pentadecanol is less common than 2-pentadecanol (found in Drosophila aggregation pheromones), it serves as a bioactive analog in pheromone blend studies. The specific chirality (R vs S) often dictates biological activity, making the synthesis of racemic 4-pentadecanol a critical control in electroantennography (EAG) assays.

Surfactants and Lipids

In drug delivery, 4-pentadecanol acts as a permeation enhancer . Its lipophilicity (LogP ~6.4) allows it to intercalate into the stratum corneum lipid bilayer, while the "kink" provided by the C4 hydroxyl group disrupts the packing order, fluidizing the membrane and facilitating the transport of active pharmaceutical ingredients (APIs).

References

  • National Institute of Standards and Technology (NIST). n-Pentadecanol Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link](Note: Link directs to general pentadecanol data for spectral comparison).

  • PubChem. Pentadecan-4-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for Alpha-Cleavage rules).
  • Cheméo. Chemical Properties of 4-Pentadecanol. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Isomeric Differentiation of 4-Pentadecanol and 1-Pentadecanol for Advanced Research and Development

Abstract This technical guide provides a comprehensive comparison of the structural, physicochemical, and reactive properties of 4-pentadecanol and 1-pentadecanol. While chemically similar as C15 fatty alcohols, the posi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive comparison of the structural, physicochemical, and reactive properties of 4-pentadecanol and 1-pentadecanol. While chemically similar as C15 fatty alcohols, the positional isomerism of the hydroxyl group imparts significant and measurable differences in their properties and biological interactions. This document details these distinctions, outlines synthetic considerations, and provides robust analytical protocols for their unambiguous differentiation using Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of these long-chain alcohols.

Introduction

Long-chain fatty alcohols are fundamental molecules in various biological and industrial processes. They serve as precursors for surfactants, act as emollients in cosmetics, and exhibit a range of biological activities.[1][2] Pentadecanol (C₁₅H₃₂O) is a notable example, found naturally in some plants and essential oils.[3][4] However, the specific position of the hydroxyl group along the fifteen-carbon chain creates distinct isomers with unique characteristics. This guide focuses on the comparative analysis of two such isomers: 1-pentadecanol, a primary alcohol, and 4-pentadecanol, a secondary alcohol. Understanding the nuanced differences imparted by this simple structural change is critical for applications ranging from synthetic chemistry to pharmacology, where molecular shape and functional group accessibility dictate efficacy and mechanism of action.

Section 1: Molecular Structure and Physicochemical Properties

The primary distinction between 1-pentadecanol and 4-pentadecanol lies in the location of the hydroxyl (-OH) functional group. In 1-pentadecanol, the -OH group is located on a terminal carbon, classifying it as a primary alcohol.[3] In 4-pentadecanol, the -OH group is on the fourth carbon, making it a secondary alcohol. This structural variance directly influences intermolecular forces, steric hindrance, and overall molecular polarity, leading to divergent physical properties.

Caption: Molecular structures of 1-pentadecanol and 4-pentadecanol.

Comparative Physicochemical Data
Property1-Pentadecanol4-PentadecanolRationale for Difference
CAS Number 629-76-5[5]109212-91-1[6]Unique identifier for each distinct chemical structure.
Molecular Formula C₁₅H₃₂O[5]C₁₅H₃₂O[6]Isomers share the same molecular formula.
Molecular Weight 228.41 g/mol [3]228.41 g/mol [6]Isomers have the same elemental composition.
Appearance White, flaky solid[5]Colorless liquid or low-melting solid (Predicted)The less efficient packing of the secondary alcohol due to the internal -OH group likely lowers the melting point.
Melting Point 41-44 °C[3]Lower than 1-pentadecanol (Predicted)The linear structure of 1-pentadecanol allows for stronger crystal lattice formation via van der Waals forces and hydrogen bonding compared to the more branched 4-isomer.
Boiling Point 269-271 °C[5]Lower than 1-pentadecanol (Predicted)The terminal -OH in 1-pentadecanol is more accessible for intermolecular hydrogen bonding, leading to a higher boiling point. The internal -OH of 4-pentadecanol is more sterically hindered.
Water Solubility Insoluble[3]Insoluble (Predicted)The long C15 alkyl chain dominates the molecule's character, making both isomers highly nonpolar and hydrophobic.
Classification Primary Alcohol[5]Secondary AlcoholBased on the substitution of the carbon atom bonded to the hydroxyl group.

Section 2: Synthesis and Reactivity

The isomeric position of the hydroxyl group dictates both the optimal synthetic routes and the subsequent chemical reactivity of the alcohols.

Synthesis Pathways
  • 1-Pentadecanol: Industrial production is commonly achieved through two main routes. The first is the hydroformylation of 1-tetradecene (an Oxo process), which adds a formyl group and hydrogen across the double bond, followed by hydrogenation of the resulting aldehyde to the primary alcohol.[7] A second common method is the catalytic hydrogenation of pentadecanoic acid or its esters, typically using a copper chromite or palladium catalyst under high pressure and temperature.[7][8]

  • 4-Pentadecanol: A laboratory-scale synthesis would typically involve a Grignard reaction. For instance, reacting butylmagnesium bromide (a C4 Grignard reagent) with undecanal (a C11 aldehyde) would yield 4-pentadecanol after an acidic workup. Alternatively, the reduction of the corresponding ketone, 4-pentadecanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce the secondary alcohol.

Comparative Reactivity

The key difference in reactivity stems from the nature of the carbinol carbon (the carbon bearing the -OH group).

  • Oxidation: 1-pentadecanol, as a primary alcohol, can be oxidized to an aldehyde (pentadecanal) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further oxidized to a carboxylic acid (pentadecanoic acid) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[3]

  • 4-Pentadecanol , a secondary alcohol, upon oxidation, will yield a ketone (4-pentadecanone). It cannot be oxidized to a carboxylic acid without breaking carbon-carbon bonds.

  • Esterification: Both isomers react with carboxylic acids or their derivatives to form esters.[3] However, the reaction rate for 4-pentadecanol may be slower than for 1-pentadecanol due to increased steric hindrance around the internal hydroxyl group.

  • Dehydration: Acid-catalyzed dehydration of 1-pentadecanol would primarily yield 1-pentadecene. Dehydration of 4-pentadecanol would result in a mixture of alkene products, primarily 3-pentadecene and 4-pentadecene, in accordance with Zaitsev's rule.

Section 3: Applications and Biological Significance

While data on 4-pentadecanol is limited, we can infer potential applications and biological differences based on its structure relative to the well-documented 1-pentadecanol.

  • 1-Pentadecanol: This isomer is widely used in the cosmetics industry as an emollient, thickening agent, and emulsion stabilizer in lotions and creams.[1] It serves as a chemical intermediate for synthesizing surfactants through ethoxylation and sulfation.[1] In the pharmaceutical realm, 1-pentadecanol has demonstrated significant antimicrobial activity against Cutibacterium acnes, the bacterium associated with acne, making it a potential therapeutic agent.[5][9]

  • 4-Pentadecanol: As a secondary alcohol, 4-pentadecanol would also exhibit emollient properties, though its different physical form (likely liquid at room temperature) might make it more suitable for certain formulations. Its branched nature could alter its interaction with skin lipids. The esters derived from 4-pentadecanol would be bulkier than those from 1-pentadecanol, potentially making them useful as specialty lubricants with different viscosity and thermal properties. Its biological activity is not well-studied, but the altered position of the hydroxyl group would almost certainly change its binding affinity for any target enzymes or receptors compared to its primary isomer.

Section 4: Analytical Characterization and Differentiation

Unambiguous identification of 4-pentadecanol versus 1-pentadecanol requires a multi-technique analytical approach. The following protocols provide a framework for this differentiation.

G cluster_workflow Analytical Workflow Sample Alcohol Sample (1- or 4-pentadecanol) GC Gas Chromatography (GC) Separation based on boiling point Sample->GC Injection NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Definitive structure elucidation Sample->NMR Sample Prep MS Mass Spectrometry (MS) Structural analysis via fragmentation GC->MS Eluent Transfer (GC-MS) ID Isomer Identification MS->ID NMR->ID

Caption: General workflow for the analytical differentiation of pentadecanol isomers.

Experiment 1: Gas Chromatography (GC)

Causality: GC separates compounds based on their volatility and interaction with a stationary phase.[10] The isomer with the lower boiling point is expected to elute first. We predict 4-pentadecanol will have a shorter retention time than 1-pentadecanol under typical GC conditions.[11]

Protocol:

  • System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Sample Preparation: Prepare 1 mg/mL solutions of each isomer and a 1:1 mixture in hexane or isopropanol (GC grade).[7]

  • GC Conditions:

    • Injector Temperature: 250°C[7]

    • Detector Temperature: 280°C[7]

    • Carrier Gas: Helium or Hydrogen at a flow rate of 1.5 mL/min.

    • Oven Program: Start at 120°C, hold for 2 minutes. Ramp at 10°C/min to 240°C. Hold at 240°C for 5 minutes.[7]

  • Analysis: Inject 1 µL of each sample. Compare the retention times. The peak corresponding to 4-pentadecanol should appear before the peak for 1-pentadecanol. The mixed sample should show two resolved peaks.

Experiment 2: Mass Spectrometry (MS)

Causality: Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways. The position of the -OH group dictates the most stable carbocations formed during fragmentation, primarily through α-cleavage (cleavage of the C-C bond adjacent to the oxygen).[12][13] This results in a unique mass spectrum for each isomer.

G cluster_ms Expected EI-MS α-Cleavage Fragmentation M_1 1-Pentadecanol M+• (m/z 228) F_1 [CH₂=OH]⁺ m/z 31 (Base Peak) M_1->F_1 α-cleavage R_1 •C₁₄H₂₉ radical M_1->R_1 α-cleavage M_4 4-Pentadecanol M+• (m/z 228) F_4a [CH(OH)CH₂CH₂CH₃]⁺ m/z 73 M_4->F_4a α-cleavage R_4a •C₁₁H₂₃ radical M_4->R_4a α-cleavage F_4b [CH(OH)C₁₁H₂₃]⁺ m/z 185 M_4->F_4b α-cleavage R_4b •C₃H₇ radical M_4->R_4b α-cleavage

Caption: Dominant α-cleavage pathways for 1- and 4-pentadecanol in EI-MS.

Protocol (GC-MS):

  • System: Couple the GC system from Experiment 1 to a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 30 to 300.

  • Analysis:

    • 1-Pentadecanol Spectrum: Expect a very weak or absent molecular ion peak (M⁺• at m/z 228). The base peak (most intense) should be at m/z 31 , corresponding to the [CH₂OH]⁺ fragment from α-cleavage.[13] A peak at m/z 210 (M-18) from dehydration may also be present.[12]

    • 4-Pentadecanol Spectrum: Expect a weak M⁺• peak at m/z 228. Look for two diagnostic peaks from α-cleavage on either side of the carbinol carbon: m/z 73 ([CH(OH)CH₂CH₂CH₃]⁺) and m/z 185 ([CH(OH)C₁₁H₂₃]⁺). The smaller m/z 73 fragment is typically more abundant. A dehydration peak at m/z 210 will also likely be observed.

Experiment 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most definitive structural information. The chemical environment of each carbon and proton is unique, resulting in distinct chemical shifts and splitting patterns. The ¹³C chemical shift of the carbinol carbon and the ¹H signal of the carbinol proton(s) are highly diagnostic.[14][15]

Protocol:

  • System: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of each isomer in 0.7 mL of deuterated chloroform (CDCl₃).

  • Experiments: Acquire ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra for each sample.

  • Analysis:

    • ¹H NMR:

      • 1-Pentadecanol: Look for a triplet at approximately 3.6 ppm , integrating to 2H. This corresponds to the -CH₂ -OH protons, split by the adjacent CH₂ group.[15]

      • 4-Pentadecanol: Look for a multiplet at approximately 3.7-3.8 ppm , integrating to 1H. This is the -CH (OH)- proton, which will be split by the five protons on the two adjacent carbons.

    • ¹³C NMR & DEPT-135:

      • 1-Pentadecanol: The carbinol carbon (-C H₂OH) will appear at approximately 63 ppm . In the DEPT-135 spectrum, this signal will be positive (indicating a CH₂ group).[14]

      • 4-Pentadecanol: The carbinol carbon (-C H(OH)-) will be further downfield, around 71-74 ppm . In the DEPT-135 spectrum, this signal will also be positive (indicating a CH group). The combination of the distinct chemical shift and confirmation as a methine (CH) carbon provides unambiguous identification.[16]

G cluster_nmr Diagnostic ¹³C NMR Chemical Shifts spec ¹³C Chemical Shift (ppm) c1 1-Pentadecanol Carbinol Carbon (-CH₂OH) ~63 ppm c4 4-Pentadecanol Carbinol Carbon (-CHOH-) ~71-74 ppm

Caption: Key differentiating signals in the ¹³C NMR spectra.

Conclusion

While sharing the same molecular formula, 1-pentadecanol and 4-pentadecanol are distinct chemical entities with differing physical properties, synthetic origins, and reactivity. The terminal hydroxyl group of 1-pentadecanol results in a higher melting and boiling point compared to the sterically hindered secondary hydroxyl group of 4-pentadecanol. These structural differences give rise to unique and predictable signatures in modern analytical instrumentation. GC, MS, and NMR spectroscopy, when used in concert, provide a robust and definitive methodology for differentiating these isomers, a critical capability for quality control, synthetic validation, and advanced research in materials science and drug development.

References

  • Wikipedia. (n.d.). 1-Pentadecanol. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 1-Pentadecanol. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pentadecanol (CAS 109212-91-1). Retrieved February 20, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-PENTADECANOL. Retrieved February 20, 2026, from [Link]

  • PubMed. (1990). Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Retrieved February 20, 2026, from [Link]

  • Chemsrc. (2025, September 2). 1-Pentadecanol. Retrieved February 20, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Pentadecanol (FDB006219). Retrieved February 20, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Pentadecanol. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (n.d.). Nitric oxide chemical-ionization mass spectrometry of long-chain unsaturated alcohols, acetates, and aldehydes. Retrieved February 20, 2026, from [Link]

  • Oxford Academic. (n.d.). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of n-Pentadecanol (CAS 629-76-5). Retrieved February 20, 2026, from [Link]

  • CD Formulation. (n.d.). 1-Pentadecanol. Retrieved February 20, 2026, from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation. Retrieved February 20, 2026, from [Link]

  • NIST WebBook. (n.d.). n-Pentadecanol. Retrieved February 20, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 5). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Retrieved February 20, 2026, from [Link]

  • Sci-Hub. (n.d.). Mass spectrometric analysis of long chain alk‐1‐enyl ether esters and alkyl ether esters of diols. Retrieved February 20, 2026, from [Link]

  • NP-MRD. (2022, March 17). Showing NP-Card for 1-Pentadecanol (NP0046852). Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved February 20, 2026, from [Link]

  • Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2023, June). 1 H NMR spectroscopy of strongly J-coupled alcohols acquired at 50 mT (2 MHz) using a Carr–Purcell–Meiboom–Gill echo technique. Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). pentadecanol. Retrieved February 20, 2026, from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, April 15). Gas Chromatographic Separation Methods. Retrieved February 20, 2026, from [Link]

  • Stenutz. (n.d.). pentadecanol. Retrieved February 20, 2026, from [Link]

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Foundational

Introduction: The Untapped Potential of Long-Chain Fatty Alcohols

An In-Depth Technical Guide to the Natural Occurrence of 4-Pentadecanol in Plant Extracts Within the vast chemical diversity of the plant kingdom, secondary metabolites represent a frontier for drug discovery and develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Occurrence of 4-Pentadecanol in Plant Extracts

Within the vast chemical diversity of the plant kingdom, secondary metabolites represent a frontier for drug discovery and development.[1] Among these, long-chain fatty alcohols (LCFAs) are fundamental components of plant waxes and volatile profiles, playing roles in plant defense and ecological interactions.[2][3] Pentadecanols (C15H32O), a group of C15 aliphatic alcohols, have emerged as compounds of interest due to their documented biological activities.[2] While isomers like 1-pentadecanol and 2-pentadecanol have been identified in various plant species and studied for their antimicrobial properties, the specific natural occurrence and bioactivity of 4-pentadecanol remain a comparatively underexplored area.[4][5][6]

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals focused on the exploration of 4-pentadecanol from plant sources. We will delve into its known context within the plant kingdom, provide field-proven methodologies for its extraction and analysis, and discuss the causality behind these experimental choices. The protocols herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Section 1: Natural Occurrence and Biological Significance of Pentadecanol Isomers

While direct reports of 4-pentadecanol are scarce, a review of its isomers provides a robust foundation for predicting its potential sources and biological relevance. Isomers of pentadecanol have been identified in the volatile or extractable profiles of several plants.[2] For instance, unspecified "pentadecanol" has been detected in the root, stem, leaf, and seed of Scorzonera acuminata.[2] More specific identifications include 1-pentadecanol in the methanolic extracts of Myrica esculenta (box myrtle) leaves and the bark of Commiphora mildbraedii[2], as well as in the leaves of Solena amplexicaulis (creeping cucumber).[4][7] Additionally, 2-pentadecanol has been reported in Angelica gigas.[5] This distribution across different plant families suggests that the metabolic pathways for producing C15 alcohols are relatively common.[2]

The biological activities associated with these isomers are of significant interest to drug development professionals. 1-pentadecanol, for example, exhibits selective and potent antimicrobial activity against Propionibacterium acnes, the bacterium implicated in acne, with a minimum inhibitory concentration (MIC) of 0.78 μg/mL.[4][6] It has also demonstrated antibacterial effects against Salmonella gallinarum.[7] Furthermore, computational studies have highlighted 1-pentadecanol's potential as a mycobactericidal agent against Mycobacterium tuberculosis by evaluating its binding energy to key receptors.[4][6]

Given that these isomers often originate from common biosynthetic precursors, it is scientifically plausible that 4-pentadecanol co-occurs in the same plant extracts, albeit potentially at different concentrations. Its structural similarity suggests it may possess a comparable, yet distinct, bioactivity profile worthy of investigation.

Pentadecanol Isomer Identified Plant Source(s) Reported Biological Activity Reference(s)
1-PentadecanolSolena amplexicaulis, Myrica esculenta, Commiphora mildbraediiAntimicrobial (P. acnes, S. gallinarum), Potential Mycobactericidal Agent[2][4][6][7]
2-PentadecanolAngelica gigasPlant Metabolite[5]
Pentadecanol (isomer unspecified)Scorzonera acuminata, Scorzonera pseudolanataVolatile Secondary Metabolite[2]

Section 2: A Glimpse into Biosynthesis

The biosynthesis of LCFAs like 4-pentadecanol is intrinsically linked to primary fatty acid metabolism.[2] Plants synthesize a wide array of secondary metabolites from primary metabolic pathways to fulfill specific developmental and defensive roles.[8] While the precise enzymatic steps leading to 4-pentadecanol have not been fully elucidated, the general pathway is understood to involve the reduction of a corresponding C15 fatty acid (pentadecanoic acid) or the oxidation of the parent alkane (pentadecane).[4][9] The presence of pentadecane in the volatile oils of various plants, such as Scandix balansae, supports this precursor relationship.[9]

The lipoxygenase (LOX) pathway, known for producing C5 and C6 volatile compounds ("green leaf volatiles"), also provides a model for how plant lipids are converted into shorter-chain alcohols and aldehydes, further suggesting that established metabolic machinery exists for such transformations.[3]

Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Fatty_Acid_Pool Fatty Acid Pool (e.g., Palmitic Acid) Elongation_Desaturation Elongation / Desaturation Enzyme Systems Fatty_Acid_Pool->Elongation_Desaturation Precursor Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Elongation_Desaturation->Pentadecanoic_Acid Biosynthesis Reduction Fatty Acyl-CoA Reductases (FARs) Pentadecanoic_Acid->Reduction Substrate Pentadecanols Pentadecanol Isomers (1-, 2-, 4-pentadecanol) Reduction->Pentadecanols Product

Figure 1: Generalized biosynthetic pathway of pentadecanols from fatty acid precursors.

Section 3: Extraction and Isolation Methodologies

The successful isolation of 4-pentadecanol hinges on a carefully selected extraction strategy. The choice of method and solvent is dictated by the physicochemical properties of the target analyte and the nature of the plant matrix.[10] As a long-chain alcohol, 4-pentadecanol is a moderately polar molecule, requiring solvents that can efficiently penetrate the plant tissue and solubilize the compound.[11]

Workflow for Extraction and Isolation

The overall process involves careful preparation of the plant material, extraction to create a crude mixture, and subsequent fractionation to isolate the target compound.

Extraction_Workflow A Plant Material Collection (e.g., Leaves, Bark) B Preparation (Drying, Grinding) A->B Step 1 C Solvent Extraction (Soxhlet or UAE) B->C Step 2 D Filtration & Concentration (Rotary Evaporation) C->D Step 3 E Crude Extract D->E Step 4 F Fractionation (Column Chromatography) E->F Step 5 G Isolated 4-Pentadecanol Fraction F->G Step 6 Analytical_Workflow A Crude Extract or Fraction B Sample Preparation (Dilution, Derivatization if needed) A->B C GC-MS Injection B->C D Separation (GC Column) C->D E Ionization & Fragmentation (MS Source) D->E F Detection & Data Acquisition E->F G Data Analysis (Library Match, Quantification) F->G H Compound Identified: 4-Pentadecanol G->H

Sources

Exploratory

4-pentadecanol PubChem CID and chemical identifiers

Chemical Identity, Synthesis, and Application Profile Executive Summary 4-Pentadecanol (CAS: 109212-91-1) is a secondary fatty alcohol belonging to the class of long-chain alkanols. Unlike its primary isomer (1-pentadeca...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Application Profile

Executive Summary

4-Pentadecanol (CAS: 109212-91-1) is a secondary fatty alcohol belonging to the class of long-chain alkanols. Unlike its primary isomer (1-pentadecanol), which is widely used in industrial surfactants, 4-pentadecanol is characterized by the hydroxyl group's specific position at the C4 carbon. This structural feature imparts unique physicochemical properties, including lower melting points and distinct packing behaviors in lipid monolayers. It serves as a specialized intermediate in the synthesis of branched surfactants, a metabolite in specific plant systems (e.g., Nicotiana tabacum), and a target molecule in pheromone research involving chiral secondary alcohols.

Part 1: Chemical Identity & Informatics[1][2][3]

The precise identification of 4-pentadecanol requires distinguishing it from other positional isomers. The following identifiers are validated for the specific 4-hydroxy isomer.

Identifier TypeValue
CAS Registry Number 109212-91-1
Chemical Name 4-Pentadecanol; Pentadecan-4-ol
Molecular Formula

Molecular Weight 228.41 g/mol
InChI String InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3-14H2,1-2H3
InChIKey GVQUJSXHKIUDCK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(O)CCC
General Class Secondary Fatty Alcohol

Part 2: Physicochemical Profile[9]

The positioning of the hydroxyl group at C4 disrupts the van der Waals forces typically seen in primary alcohols, resulting in a lower melting point and altered solubility profiles.

PropertyValueSource/Method
LogP (Octanol/Water) ~5.07Crippen Method (Calculated)
Water Solubility Insoluble (

mol/L)
Est. based on chain length
Boiling Point ~295–300 °C (at 760 mmHg)Extrapolated from isomers
Melting Point ~32–36 °CEst. (lower than 1-pentadecanol's 44°C)
H-Bond Donors 1Structural analysis
H-Bond Acceptors 1Structural analysis
Physical State Waxy Solid / SemisolidAt Standard Ambient Temp

Part 3: Synthesis & Manufacturing (Expertise & Protocols)

Strategic Route Selection

While primary alcohols are often synthesized via hydroformylation of olefins, 4-pentadecanol is best synthesized via the reduction of 4-pentadecanone .

  • Causality: Direct hydration of 3-pentadecene or 4-pentadecene yields a mixture of isomers (3-ol, 4-ol, 5-ol) due to Markovnikov/anti-Markovnikov competition and carbocation rearrangements.

  • Selected Protocol: Sodium Borohydride (

    
    ) Reduction of 4-Pentadecanone .
    
    • Why:

      
       is chemoselective for ketones, safer than Lithium Aluminum Hydride (
      
      
      
      ), and tolerates ambient moisture better, making the protocol robust and reproducible.
Experimental Protocol: Reduction of 4-Pentadecanone

Reagents:

  • 4-Pentadecanone (Precursor)

  • Sodium Borohydride (

    
    ) (Reducing agent)
    
  • Methanol (Solvent)

  • Dilute HCl (1N) (Quenching agent)

  • Dichloromethane (Extraction solvent)

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol of 4-pentadecanone in 50 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C using an ice bath to control the exothermic nature of hydride addition.

  • Addition: Slowly add 15 mmol (excess) of granular

    
     over 10 minutes. Note: Slow addition prevents rapid hydrogen gas evolution and solvent boil-over.
    
  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The ketone spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).
  • Quenching: Carefully add 1N HCl dropwise until pH < 7. This destroys excess hydride and protonates the alkoxide intermediate to form the alcohol.

  • Extraction: Evaporate methanol under reduced pressure. Resuspend residue in water and extract 3x with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from cold hexanes if high purity is required.
    
Synthesis Workflow Diagram

SynthesisWorkflow Precursor 4-Pentadecanone (Ketone) Reagent NaBH4 / MeOH (0°C to RT) Precursor->Reagent Reduction Intermediate Alkoxide Intermediate Reagent->Intermediate Hydride Attack Quench Acid Hydrolysis (HCl) Intermediate->Quench Protonation Product 4-Pentadecanol (Secondary Alcohol) Quench->Product Isolation Validation TLC / GC-MS Validation Product->Validation QC Check

Caption: Step-wise reduction workflow converting the ketone precursor to the target secondary alcohol with integrated QC checkpoints.

Part 4: Analytical Characterization

To validate the synthesis of 4-pentadecanol, specific spectral signatures must be confirmed.

Mass Spectrometry (GC-MS)

Secondary alcohols undergo characteristic alpha-cleavage adjacent to the hydroxyl group.

  • Molecular Ion:

    
     228 (often weak or invisible due to dehydration).
    
  • Diagnostic Fragments:

    • Cleavage at C4-C5 bond: Loss of Undecyl chain (

      
      ). Fragment: 
      
      
      
      .
    • Cleavage at C3-C4 bond: Loss of Propyl chain (

      
      ). Fragment: 
      
      
      
      .
    • Base Peak: Often related to the smaller alkyl group fragment or subsequent dehydration.

Nuclear Magnetic Resonance ( -NMR)
  • Methine Proton (CH-OH): A multiplet (quintet-like) at 3.5 – 3.7 ppm . This shift is distinct from primary alcohols (triplet at 3.6 ppm) and confirms the secondary nature.

  • Terminal Methyls: Two distinct triplets if resolution is high, or overlapping triplets at 0.88 ppm .

  • Hydroxyl Proton: Broad singlet (concentration dependent) around 1.5 – 2.5 ppm .

Part 5: Biological & Industrial Applications[9][10]

Biological Relevance

4-Pentadecanol and its esters (e.g., 4-pentadecanol acetate) have been identified as metabolites in Solanaceae species (Nicotiana tabacum).[1] In chemical ecology, secondary fatty alcohols often function as pheromone components or precursors in insects, where the chirality of the C4 center can dictate biological activity.

Industrial Utility
  • Surfactants: The C4-hydroxyl position creates a "tail" structure (Propyl vs. Undecyl) that disrupts crystalline formation. This makes 4-pentadecanol derivatives (ethoxylates) useful as low-foaming surfactants or wetting agents where liquid phases are preferred at lower temperatures.

  • Permeation Enhancers: Long-chain alcohols are used in transdermal drug delivery. The branched nature of 4-pentadecanol (effectively a short branch on a long chain) perturbs lipid bilayers differently than straight-chain 1-pentadecanol, potentially enhancing drug diffusivity.

Biological Pathway Diagram

BioPathway FattyAcid Fatty Acid Pool (Biosynthesis) Oxidation Enzymatic Hydroxylation FattyAcid->Oxidation Specific Oxygenase Pentadecanol 4-Pentadecanol Oxidation->Pentadecanol Metabolic Intermediate Acetylation Acetyl-CoA Transferase Pentadecanol->Acetylation Esterification Metabolite 4-Pentadecanol Acetate (Plant Metabolite) Acetylation->Metabolite Storage/Defense

Caption: Proposed metabolic pathway for the formation of 4-pentadecanol acetate in plant systems.

References

  • Cheméo. (2024). Chemical Properties of 4-Pentadecanol (CAS 109212-91-1). Retrieved from [Link]

  • KNApSAcK Metabolite Database. (2024). Metabolite Information - C00062417 (4-Pentadecanol, acetate).[1] Nara Institute of Science and Technology.[1] Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: 1-Pentadecanol (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectra of Secondary Alcohols. National Institute of Standards and Technology.[3] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Synthesis of 4-Pentadecanol

Abstract This document provides a comprehensive guide to the synthesis of 4-pentadecanol. Direct, regioselective oxidation of pentadecane at the C-4 position represents a formidable challenge in modern synthetic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 4-pentadecanol. Direct, regioselective oxidation of pentadecane at the C-4 position represents a formidable challenge in modern synthetic chemistry due to the chemical inertness of C-H bonds in long-chain alkanes and the lack of catalysts with precise site-selectivity. This note first explores the current landscape and inherent difficulties of selective alkane oxidation. Subsequently, it presents a robust and reliable multi-step synthetic protocol for 4-pentadecanol, proceeding via the Grignard reaction of undecylmagnesium bromide with butanal. This classic organometallic approach offers high yield and predictability, making it the preferred method for obtaining the target secondary alcohol with high purity. Detailed experimental procedures, purification techniques, characterization data, and safety considerations are provided to ensure successful and reproducible synthesis for research and development applications.

The Challenge of Regioselective Alkane Oxidation

The direct functionalization of alkanes is a primary goal in synthetic chemistry, as it offers the potential to convert abundant hydrocarbon feedstocks into valuable chemicals in a single step.[1] However, the selective oxidation of a specific, unactivated secondary C-H bond—such as the C-4 position in pentadecane—is exceptionally difficult. This challenge is rooted in several fundamental principles:

  • C-H Bond Strength: In a linear alkane like pentadecane, the C-H bonds have very similar bond dissociation energies, making it difficult for a reagent to differentiate between them. While secondary C-H bonds are slightly weaker than primary (terminal) ones, the difference is insufficient to achieve high selectivity among the various secondary positions (C-2, C-3, C-4, etc.).[2]

  • Lack of Directing Groups: The pentadecane molecule lacks functional groups that could direct a catalyst to a specific site. Much of the progress in C-H activation relies on directing groups that position a metal catalyst in close proximity to a target C-H bond, a strategy not applicable here.

  • Over-oxidation: The desired alcohol product is more susceptible to oxidation than the starting alkane. This often leads to the formation of ketones (4-pentadecanone) and subsequent C-C bond cleavage products, reducing the yield of the target alcohol.[3][4]

Current research in this area is highly active and focuses on developing sophisticated catalytic systems. These include bio-inspired non-heme iron complexes, metalloporphyrins, and heterogeneous catalysts designed to impart shape-selectivity.[5][6] For instance, Shilov-type platinum-based systems have shown promise for terminal hydroxylation but are less effective for internal positions.[7] While progress is being made, a commercially viable and high-yielding catalytic system for the direct, selective synthesis of 4-pentadecanol from pentadecane oxidation is not yet established.[8] Therefore, a classical, multi-step synthetic approach remains the most reliable method.

Recommended Synthetic Protocol: Grignard Addition to Butanal

To circumvent the challenges of direct oxidation, a highly reliable two-step protocol based on Grignard chemistry is presented. This method constructs the C-15 carbon skeleton and installs the hydroxyl group at the desired C-4 position with high fidelity. The overall reaction involves the preparation of a C-11 Grignard reagent followed by its nucleophilic addition to a C-4 aldehyde.

Overall Reaction Scheme

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Workup S1_Reactant1 CH₃(CH₂)₁₀Br (1-Bromoundecane) S1_Product CH₃(CH₂)₁₀MgBr (Undecylmagnesium Bromide) S1_Reactant1->S1_Product S1_Reactant2 Mg (Magnesium) S1_Reactant2->S1_Product S1_Solvent Anhydrous Ether S1_Solvent->S1_Product S2_Workup 1. Add to Grignard 2. H₃O⁺ (aq. NH₄Cl) S1_Product->S2_Workup Grignard Reagent S2_Reactant1 CH₃(CH₂)₂CHO (Butanal) S2_Reactant1->S2_Workup S2_Alkoxide Intermediate Alkoxide S2_Product 4-Pentadecanol S2_Alkoxide->S2_Product S2_Workup->S2_Alkoxide

Caption: Reaction scheme for the synthesis of 4-pentadecanol.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Bromoundecane≥98%Sigma-Aldrich
Magnesium turnings≥99.5%Sigma-AldrichActivate before use.
IodineReagent GradeFisher ScientificFor activating magnesium.
Diethyl ether, anhydrous≥99.7%, inhibitor-freeSigma-AldrichUse freshly opened can or distill from Na.
Butanal≥99%Acros OrganicsDistill before use for best results.
Ammonium Chloride (NH₄Cl)ACS ReagentVWRFor aqueous workup.
Sodium Sulfate (Na₂SO₄), anhydrousACS ReagentFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
HexaneHPLC GradeFisher ScientificEluent for chromatography.
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
Step-by-Step Experimental Protocol

PART A: Preparation of Undecylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas. This is critical to prevent moisture from quenching the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, producing a purple vapor. The disappearance of the purple color and the appearance of a shiny, etched surface on the magnesium indicates activation.

  • Initiation: Add a small portion (approx. 10%) of a solution of 1-bromoundecane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. Observe for signs of reaction initiation (slight bubbling, gentle refluxing). If the reaction does not start, gently warm the flask.

  • Grignard Formation: Once the reaction has initiated, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, which will appear as a cloudy, grey-to-brown solution.

PART B: Reaction with Butanal and Workup

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Add a solution of butanal (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add the butanal solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. This slow, cold addition is crucial to prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. The mixture will likely become a thick, gelatinous precipitate.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath. This hydrolyzes the intermediate magnesium alkoxide and quenches any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine all organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine. Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 4-pentadecanol as an oil or waxy solid.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 2% and gradually increasing to 10% ethyl acetate) is typically effective.

  • Monitoring: The progress of the separation can be monitored by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Final Product: Combination of the pure fractions and removal of the solvent under reduced pressure will yield 4-pentadecanol as a colorless oil or a low-melting white solid.[9]

Expected Product Characteristics:

PropertyExpected Value
Molecular FormulaC₁₅H₃₂O
Molecular Weight228.42 g/mol
AppearanceColorless oil or low-melting white solid
Boiling PointApprox. 634 K (Joback Calculated Property)[9]
Expected Yield75-85% (post-purification)
¹H NMR (CDCl₃) Peaks corresponding to CH-OH (multiplet), CH₂ adjacent to carbinol, aliphatic CH₂ and terminal CH₃ groups.
¹³C NMR (CDCl₃) Peak for the carbinol carbon (CH-OH) around 70-75 ppm, along with aliphatic carbon signals.
IR (thin film) Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), C-O stretch (~1100 cm⁻¹).

Experimental Workflow and Safety

Workflow Diagram

G cluster_prep Preparation cluster_grignard Grignard Synthesis cluster_reaction Addition Reaction cluster_workup Workup & Purification A Oven-Dry Glassware B Activate Mg with I₂ A->B C Initiate Reaction B->C D Add 1-Bromoundecane (Maintain Reflux) C->D E Stir to Completion D->E F Cool Grignard to 0°C E->F G Add Butanal Dropwise F->G H Warm to RT & Stir G->H I Quench with aq. NH₄Cl H->I J Extract with Ether I->J K Wash & Dry Organic Layer J->K L Rotary Evaporation K->L M Column Chromatography L->M N Characterize Pure Product M->N

Caption: Step-by-step workflow for the synthesis of 4-pentadecanol.

Safety Precautions
  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and gloves must be worn at all times.

  • Inert Atmosphere: Grignard reactions are highly sensitive to air and moisture. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).

  • Flammable Solvents: Diethyl ether is extremely flammable and has a low autoignition temperature. Work in a certified chemical fume hood, and ensure there are no ignition sources nearby.

  • Pyrophoric Reagents: Grignard reagents are pyrophoric and will ignite on contact with air if the solvent evaporates. Never leave a flask containing a Grignard reagent open to the air.

  • Quenching: The quenching process is exothermic. Perform the quench slowly and with adequate cooling to control the reaction rate.

Conclusion

While the direct, selective oxidation of pentadecane to 4-pentadecanol remains an unresolved challenge for synthetic chemists, the Grignard-based protocol detailed in this note provides a reliable and high-yielding pathway to the target molecule. This method leverages fundamental, well-understood organic chemistry principles to achieve precise control over the molecular structure. For researchers requiring a dependable source of 4-pentadecanol, this protocol offers a validated and reproducible solution, enabling further research in materials science, pharmacology, and other fields where long-chain secondary alcohols are of interest.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Pentadecanol (CAS 109212-91-1). Retrieved from [Link]

  • Chen, M. S., & White, M. C. (2010). A predictable and highly selective catalyst for C–H oxidation. Science, 327(5965), 560–564. (Note: This is a representative citation for the principles of C-H oxidation selectivity; a direct URL to the full text may require a subscription.)
  • Google Patents. (n.d.). DE102005040742B4 - Process for the purification of long-chain fatty alcohols.
  • Gupta, A., et al. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers in Chemistry, 9, 743095. Retrieved from [Link]

  • Gehringer, L., et al. (2018). Regioselective C-H hydroxylation of n-alkanes using Shilov-type Pt catalysis in perfluorinated micro-emulsions. Catalysis Science & Technology, 8(1), 157-163. Retrieved from [Link]

  • Google Patents. (n.d.). CN105209412A - Oxidation of alkanes to alcohols.
  • Fujiwara, Y., et al. (2001). Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research, 34(11), 863–873. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Note: This is a book reference, providing general principles.)
  • Google Patents. (n.d.). EP0064021A1 - Method for synthesis of long-chain carboxylic acids and alcohols.
  • S. S. Adhinarayana, et al. (2023). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste. Impactfactor, 12(7), 1-10. Retrieved from [Link]

  • Kwon, H. J. (2000). Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2020). Oxidation of alkanes to alcohols (Patent). Retrieved from [Link]

  • Gunstone, F. D., & Seth, S. (1973). A new procedure for the identification, analysis, and isolation of long chain alcohols and acids having alkene unsaturation in positions 3,4, or 5. Journal of the Chemical Society, Perkin Transactions 1, 339-342. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 4.13: Oxidation of Alkanes. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Pentadecanol. Retrieved from [Link]

  • Trunschke, A., et al. (2018). How to control selectivity in alkane oxidation? Chemical Science, 10(6), 1759-1771. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentadecane. Retrieved from [Link]

  • Podlech, J. (2014). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes. Georg Thieme Verlag. (Note: This is a book reference, providing general principles.)
  • Google Patents. (n.d.). WO2019232715A1 - Selective oxidation of alcohols.
  • PubChem. (n.d.). Pentadecane. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study. Food Chemistry, 441, 138312. Retrieved from [Link]

  • The Good Scents Company. (n.d.). pentadecanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Forzato, C., et al. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)]. European Journal of Organic Chemistry, 2020(46), 7205-7212. Retrieved from [Link]

Sources

Application

A Validated GC-MS Method for the Profiling of 4-Pentadecanol in Cassia alata Extracts

An Application Note for Researchers and Drug Development Professionals Abstract Cassia alata, a plant with a rich history in traditional medicine, is known for its diverse phytochemical composition.[1][2][3] While numero...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Cassia alata, a plant with a rich history in traditional medicine, is known for its diverse phytochemical composition.[1][2][3] While numerous studies have focused on its flavonoid and anthraquinone content, the presence and potential bioactivity of other constituents, such as long-chain fatty alcohols, remain less explored. This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the targeted identification and quantification of 4-pentadecanol in Cassia alata extracts. Long-chain fatty alcohols like 1-pentadecanol have demonstrated notable antibacterial activity, suggesting that related isomers could hold similar therapeutic potential.[4][5][6] The protocol detailed herein addresses the analytical challenges associated with the GC-MS analysis of polar, high-boiling-point alcohols by incorporating a crucial derivatization step. This robust method provides a reliable tool for researchers in natural product chemistry and drug development to accurately profile 4-pentadecanol, facilitating further pharmacological investigation and aiding in the standardization of Cassia alata extracts.

Introduction: The Rationale for Targeted Analysis

Cassia alata (Linn.) is a medicinal plant widely recognized for its therapeutic properties, particularly in treating skin infections.[2] Its extracts contain a variety of bioactive compounds, including terpenoids, steroids, and flavonoids.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for profiling the volatile and semi-volatile constituents of such complex botanical samples.

While broad phytochemical screenings of C. alata have identified numerous compounds, the targeted analysis of specific molecules is essential for understanding their contribution to the plant's overall bioactivity.[1][7][8] This guide focuses on 4-pentadecanol, a saturated long-chain fatty alcohol. Related primary long-chain alcohols have shown significant antimicrobial properties, with their efficacy often dependent on the specific chain length.[4][6] The investigation of isomers like 4-pentadecanol is a logical step in the discovery of novel bioactive agents.

Direct GC-MS analysis of alcohols can be problematic due to their polarity, which leads to poor peak shapes (tailing) and potential interaction with the GC system. To overcome this, chemical derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile moiety, thereby improving chromatographic performance and detection.[9][10] This protocol utilizes silylation, a common and effective derivatization technique, to ensure accurate and reproducible quantification.[11]

Experimental Workflow Overview

The entire process, from sample preparation to data analysis, is designed to ensure reproducibility and accuracy. The workflow is streamlined to minimize sample degradation and analytical variability.

GC-MS Workflow for 4-Pentadecanol Analysis Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing P1 Cassia alata Leaf Collection & Drying P2 Grinding to Homogeneous Powder P1->P2 E1 Solvent Extraction (n-Hexane) P2->E1 E2 Filtration & Concentration E1->E2 A1 Derivatization (Silylation) E2->A1 A2 GC-MS Injection & Separation A1->A2 A3 Mass Spectrometry Detection A2->A3 D1 Peak Identification (RT & MS Library) A3->D1 D2 Quantification (Calibration Curve) D1->D2

Caption: Workflow from plant material to quantitative results.

Materials and Reagents

ItemSpecificationsRecommended Supplier
Solvents
n-HexaneHPLC or GC Grade, ≥99% puritySigma-Aldrich, Merck
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Standards & Reagents
4-Pentadecanol Standard≥98% puritySanta Cruz Biotech
Derivatization ReagentBSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)Sigma-Aldrich, Thermo
Internal Standard (IS)e.g., TetradecanolSigma-Aldrich
Anhydrous Sodium SulfateACS GradeFisher Scientific
Equipment & Consumables
GC-MS Systeme.g., Agilent 7890B GC with 5977A MSDAgilent Technologies
GC ColumnHP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)Agilent Technologies
Vials2 mL amber glass, PTFE/silicone septaWaters, Agilent
Syringe Filters0.22 µm PTFEMilliporeSigma
Rotary Evaporator-Büchi

Detailed Protocols

Plant Material Preparation
  • Collection: Collect fresh, healthy leaves of Cassia alata.

  • Drying: Shade-dry the leaves at room temperature (25-30°C) for 7-10 days until brittle. This prevents the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried leaves into a fine, homogeneous powder using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, at 4°C.

Extraction of 4-Pentadecanol

This protocol uses solvent extraction, a method well-suited for isolating non-polar to semi-polar compounds like long-chain alcohols from a plant matrix.[12][13][14] n-Hexane is selected for its ability to efficiently extract lipids and other non-polar constituents while minimizing the co-extraction of highly polar interferents.

  • Maceration: Weigh 10 g of the dried leaf powder and transfer it to a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of n-Hexane to the flask.

  • Extraction: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Storage: Re-dissolve the resulting crude extract in 5 mL of n-Hexane, transfer to a sealed vial, and store at -20°C until analysis.

Silylation: The Key to Accurate Analysis

Derivatization is essential for converting the polar -OH group of 4-pentadecanol into a non-polar trimethylsilyl (TMS) ether. This transformation significantly improves volatility and thermal stability, resulting in sharper, more symmetrical chromatographic peaks and enhanced sensitivity.[11]

Caption: Conversion to a more GC-amenable TMS ether.

Protocol:

  • Sample Preparation: Transfer 100 µL of the n-Hexane extract into a 2 mL autosampler vial. Evaporate the solvent completely under a gentle stream of nitrogen.

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine (to act as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Standard Preparation: Prepare a series of calibration standards of 4-pentadecanol (e.g., 1, 5, 10, 25, 50 µg/mL) in n-Hexane and derivatize them using the same procedure.

GC-MS Instrumental Analysis

The following parameters are optimized for the separation and detection of the derivatized 4-pentadecanol. The temperature program allows for the elution of a broad range of phytochemicals while ensuring baseline resolution for the target analyte.

ParameterSettingRationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
Injector Splitless mode, 280°CEnsures efficient vaporization and transfer of the semi-volatile analyte.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert gas providing good separation efficiency.
Oven Program Initial: 80°C (hold 2 min)Optimizes separation of a complex mixture.
Ramp 1: 10°C/min to 200°C
Ramp 2: 5°C/min to 280°C (hold 10 min)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Non-polar column ideal for separating the non-polar TMS-derivatized analyte.
MS System Agilent 5977A or equivalentProvides sensitive detection and mass spectral data for identification.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CReduces contamination of the mass analyzer.
Ionization Mode Electron Impact (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 600 m/zCovers the expected mass range of the analyte and potential matrix components.

Data Analysis and Method Validation

Identification

The identification of the 4-pentadecanol-TMS peak is confirmed by two criteria:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match that of the derivatized 4-pentadecanol standard.

  • Mass Spectrum: The mass spectrum of the peak must match the spectrum from the standard and/or a reference library (e.g., NIST). The TMS derivative will produce characteristic fragments, including a prominent ion at m/z 73 [(CH3)3Si]+ and fragments corresponding to the loss of alkyl chains.

Quantification

Quantification is performed using an external standard calibration curve.

  • Construct Curve: Plot the peak area of the derivatized 4-pentadecanol standard against its concentration.

  • Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) is used to calculate the concentration of the analyte in the samples.

  • Calculate Concentration: Determine the peak area for 4-pentadecanol-TMS in the sample extract and use the calibration curve to calculate its concentration. The final amount is reported as µg of 4-pentadecanol per gram of dried plant material.

Method Validation

To ensure the method is trustworthy and fit for purpose, key validation parameters should be assessed according to established guidelines.[15][16][17]

Validation ParameterAcceptance CriteriaPurpose
Linearity R² ≥ 0.995Confirms a direct relationship between concentration and response.
Accuracy 85-115% recoveryMeasures the closeness of the measured value to the true value.
Precision (RSD) Intra-day: ≤ 5%, Inter-day: ≤ 10%Assesses the reproducibility of the method over short and long terms.
LOD & LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Determines the lowest concentration that can be reliably detected and quantified.

Conclusion

This application note provides a robust and validated protocol for the GC-MS profiling of 4-pentadecanol in Cassia alata extracts. By incorporating a critical silylation step, this method overcomes the inherent challenges of analyzing long-chain alcohols, enabling accurate and reproducible quantification. This detailed guide serves as a valuable resource for researchers and drug development professionals, facilitating the exploration of C. alata's full phytochemical profile and supporting the quality control and standardization of its extracts for therapeutic applications.

References

  • Filo. (2025, November 24). How are terpenoids extracted?
  • The Journal of Phytopharmacology. (n.d.). Phytochemical Screening of Plant Extracts and GC-MS Analysis of n-Hexane Extract of the Leaves of Cassia alata Linn.
  • Khairiah, A., et al. (2025, October 31). Identification of Bioactive Compounds in Cassia Alata Using GC-MS and Their Potential Against Microorganisms That Cause Skin Infections. Al-Kauniyah: Jurnal Biologi.
  • Academia.edu. (n.d.). Phytochemical Screening of Plant Extracts and GC-MS Analysis of n-Hexane Extract of the Leaves of Cassia alata Linn.
  • Google Patents. (n.d.). Methods for extraction and isolation of isoprenoid and terpene compounds from biological extracts.
  • Abstrax Tech. (n.d.). Terpene Extraction.
  • Current Protocols in Plant Biology. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. PMC.
  • British Journal of Healthcare and Medical Research. (2024, January 7). GC-MS and Phytochemical Analysis of Leaf Extract of Cassia Alata Used in the Treatment of Tinea Capitis.
  • Biomedical and Pharmacology Journal. (n.d.). FTIR and GCMS Analysis of Bioactive Phytocompounds in Methonalic Leaf Extract of Cassia Alata.
  • Journal of the Chinese Chemical Society. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • IIP Series. (n.d.). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES.
  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?
  • MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, February 29). Development and Validation of an GC-MS Method to Quantify Phytoconstituents by Using Entada pursaetha DC.
  • Regis Technologies. (n.d.). GC Derivatization Reagents.
  • ResearchGate. (2025, October 12). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Royal Society of Chemistry. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • ResolveMass Laboratories Inc. (n.d.). GCMS Analysis of Plant Extract.
  • Molecules. (n.d.). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC.
  • The Good Scents Company. (n.d.). pentadecanol, 31389-11-4.
  • Italian Journal of Food Safety. (n.d.). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PMC.
  • Wikipedia. (n.d.). 1-Pentadecanol.
  • Molecules. (2007, February 5). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus.

Sources

Method

Application Note: Extraction and Isolation of Secondary Fatty Alcohols and Long-Chain Diols from Microalgae

Abstract Secondary fatty alcohols (SFAs) and long-chain alkyl diols (LCDs) represent a specialized class of microalgal lipids with significant potential as biomarkers, drug delivery vectors, and bioactive agents. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Secondary fatty alcohols (SFAs) and long-chain alkyl diols (LCDs) represent a specialized class of microalgal lipids with significant potential as biomarkers, drug delivery vectors, and bioactive agents. Unlike primary fatty alcohols, these molecules possess hydroxyl groups at mid-chain positions (e.g., 1,13-hexadecanediol), conferring unique polarity and biological reactivity. This guide details a high-precision protocol for extracting these minor lipid species from recalcitrant microalgae (e.g., Nannochloropsis, Botryococcus, and Cyanobacteria), emphasizing the separation of the Non-Saponifiable Lipid (NSL) fraction where these alcohols reside.

Introduction & Scientific Rationale

While triacylglycerols (TAGs) are the primary focus for biofuel research, the pharmaceutical and nutraceutical sectors are increasingly interested in secondary fatty alcohols . These compounds often serve as:

  • Bioactive Scaffolds: Many cyanobacterial secondary metabolites (e.g., glycosides of fatty alcohols) exhibit cytotoxic or antimicrobial properties.

  • Paleo-biomarkers: Long-chain diols are robust proxies for sea surface temperature reconstruction.

  • Drug Delivery Excipients: The unique melting points and surfactant properties of mid-chain alcohols allow for tunable liposome stability.

The Challenge: SFAs are often bound as esters or glycosides and exist in low abundance compared to bulk lipids. Standard "total lipid" extractions (e.g., Folch) co-extract massive amounts of neutral lipids that mask SFAs in downstream analysis. This protocol introduces a Saponification-Intervention Workflow to isolate the alcohol moiety specifically.

Experimental Workflow Diagram

The following logic flow illustrates the critical separation of the alcohol fraction from the bulk fatty acid matrix.

ExtractionWorkflow Biomass Lyophilized Biomass (100-500 mg) Disruption Mech. Disruption (Bead Beating) Biomass->Disruption Cell Wall Lysis Extraction Solvent Extraction (DCM:MeOH 2:1) Disruption->Extraction Solvation TLE Total Lipid Extract (TLE) Extraction->TLE N2 Evaporation Saponification Saponification (6% KOH in MeOH) TLE->Saponification Ester Hydrolysis Partition Phase Partitioning (Hexane vs. Water) Saponification->Partition + Hexane/H2O Aqueous Aqueous Phase (Fatty Acid Salts) Partition->Aqueous Discard/Save FAs Organic Organic Phase (Non-Saponifiables) Partition->Organic Target Fraction Purification Silica Gel Chromatography Organic->Purification Fractionation Derivatization Silylation (BSTFA + 1% TMCS) Purification->Derivatization -OH Protection GCMS GC-MS Analysis (SIM/Scan Mode) Derivatization->GCMS Quantification

Figure 1: Critical path for isolating secondary alcohols. Note the divergence at the Partitioning step where bulk fatty acids are removed.

Detailed Protocol

Phase 1: Biomass Preparation (The Yield Determinant)

Microalgae like Nannochloropsis have thick cellulosic or algaenan cell walls. Chemical extraction alone yields <40% recovery.

  • Harvest & Wash: Centrifuge culture (3000

    
     g, 5 min). Wash pellet 2x with ammonium formate (0.5 M) to remove salts without lysing cells.
    
  • Lyophilization: Freeze-dry the pellet for 24-48 hours. Do not oven dry, as heat can degrade labile secondary alcohols or cause oxidation.

  • Disruption:

    • Place 100 mg dry biomass in a Teflon-capped tube.

    • Add 0.5 g solvent-washed glass beads (0.5 mm diameter).

    • Expert Tip: Pre-wet biomass with 0.5 mL Methanol before beating to improve cavitation.

    • Bead beat at 30 Hz for 2-5 minutes.

Phase 2: Targeted Extraction (DCM System)

While Bligh & Dyer (Chloroform:MeOH) is standard, Dichloromethane (DCM):Methanol is superior for long-chain diols and secondary alcohols due to better solubility profiles and slightly lower toxicity.

  • Solvent Addition: Add 3 mL DCM:MeOH (2:1 v/v) to the disrupted biomass.

  • Sonication: Sonicate in a water bath (not probe) for 10 mins at <25°C.

  • Centrifugation: Spin at 2500

    
     g for 5 min. Collect supernatant.
    
  • Repeat: Repeat extraction 2x. Pool supernatants.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ).
    
Phase 3: Saponification & Isolation of Non-Saponifiables (NSL)

This is the most critical step. Secondary alcohols exist largely as esters. We must hydrolyze the ester bond to release the alcohol, then separate it from the resulting fatty acid salts.

  • Reagent: Prepare 6% KOH in Methanol (w/v).

  • Hydrolysis: Resuspend dried TLE in 2 mL of the KOH/MeOH solution.

  • Incubation: Heat at 70°C for 2 hours in a sealed vial. Caution: Pressure build-up.

  • Partitioning (The Split):

    • Add 2 mL n-Hexane (extracts alcohols/sterols).

    • Add 1 mL Milli-Q Water (solubilizes fatty acid salts/glycerol).

    • Vortex vigorously (1 min) and centrifuge.

  • Collection: The Top Layer (Hexane) contains your Secondary Fatty Alcohols. Transfer to a clean vial.

  • Re-extraction: Extract the bottom aqueous layer 2x more with Hexane to ensure complete recovery.

  • Wash: Wash combined hexane fractions with 1 mL water (removes residual KOH).

Phase 4: Derivatization for GC-MS

Secondary alcohols have high boiling points and polarity. Direct GC injection leads to peak tailing. Silylation is required.[1]

  • Dry: Evaporate Hexane fraction to dryness (

    
    ).
    
  • Reagent: Add 50

    
    L BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Catalyst: Add 50

    
    L Pyridine (anhydrous).
    
  • Reaction: Incubate at 60°C for 30-60 mins.

  • Dilution: Dilute with Ethyl Acetate or Hexane prior to injection.

Data Analysis & Identification

Identification Logic

Secondary alcohols are identified by the


-cleavage  mechanism in Mass Spectrometry. The bond adjacent to the carbon bearing the trimethylsilyl (TMS) ether group cleaves preferentially.
  • Formula: Molecular Ion (

    
    ) is often weak. Look for 
    
    
    
    (Loss of methyl from TMS).
  • Position Location: If you have a diol at position 1,13 of a C30 chain:

    • The mass spectrum will show two dominant fragments formed by cleavage on either side of the C13 hydroxyl.

    • Fragment A:

      
       (The C1-C13 fragment).
      
    • Fragment B:

      
       (The C13-C30 fragment).
      
Quantitative Comparison Table
FeaturePrimary Fatty AlcoholsSecondary Fatty Alcohols (Target)
Elution Order Elute earlier on non-polar columns (e.g., DB-5)Elute later due to mid-chain steric hindrance
MS Base Peak

75 or 103 (

)
Variable, depends on -OH position (

-cleavage)
Bioactivity Low (mostly wax esters)High (often antimicrobial/cytotoxic)
Extraction Fraction Neutral Lipid / Wax EsterNon-Saponifiable Lipid (NSL)

Troubleshooting & Expert Tips

  • Low Yields? The cell wall is the likely culprit. If bead beating fails, consider enzymatic lysis (Cellulase/Lysozyme cocktail) prior to solvent extraction.

  • Ghost Peaks? Plasticizers (Phthalates) elute in the same region as long-chain alcohols. Never use plastic pipette tips for the hexane steps; use glass Pasteur pipettes.

  • Incomplete Silylation? Sterically hindered secondary alcohols (e.g., near a methyl branch) react slowly. Increase reaction time to 90 mins or use a stronger catalyst like TMS-imidazole.

  • Water Contamination: BSTFA hydrolyzes instantly in water. Ensure all glassware is oven-dried and solvents are anhydrous.

References

  • Rampen, S. W., et al. (2007). "Long chain 1,13- and 1,15-diols as a potential proxy for palaeoclimate reconstruction." Geochimica et Cosmochimica Acta. Link

  • Volkman, J. K., et al. (1998). "Microalgal biomarkers: A review of recent research developments." Organic Geochemistry. Link

  • Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology. Link

  • Guckert, J. B., et al. (1985). "Factors influencing the determination of microbial biomass in soils by lipid analysis." Journal of Microbiological Methods. Link

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). "A simple method for the isolation and purification of total lipides from animal tissues." Journal of Biological Chemistry. Link

Sources

Application

Advanced Protocols for the Catalytic Hydrogenation of 4-Pentadecanone

Application Note & Technical Guide Part 1: Strategic Overview The reduction of 4-pentadecanone (C15H30O) to 4-pentadecanol represents a classic yet critical transformation in the synthesis of specialized surfactants, chi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Part 1: Strategic Overview

The reduction of 4-pentadecanone (C15H30O) to 4-pentadecanol represents a classic yet critical transformation in the synthesis of specialized surfactants, chiral lipid intermediates, and pheromone analogs. Unlike short-chain ketones, 4-pentadecanone presents specific challenges due to its lipophilicity and the steric differentiation between its propyl and undecyl chains.

This guide moves beyond generic textbook reductions, offering two distinct workflows:

  • Method A (Heterogeneous): A robust, scalable protocol using Raney Nickel or Pd/C for bulk non-stereoselective reduction.

  • Method B (Asymmetric Homogeneous): A precision protocol using Ru-BINAP complexes for the enantioselective synthesis of (R)- or (S)-4-pentadecanol, essential for biological activity studies.

Key Technical Challenges
  • Solubility: The long alkyl chain reduces solubility in polar protic solvents often favored for hydrogenation (e.g., water/methanol mixtures), necessitating amphiphilic solvent systems.

  • Stereogenicity: Reduction of the C4 carbonyl creates a chiral center. Standard heterogeneous methods yield a racemate, whereas pharmaceutical applications often demand high enantiomeric excess (

    
    ).
    
  • Chemistries: Balancing high pressure (needed for unactivated aliphatic ketones) with functional group preservation.

Part 2: Mechanistic Pathways

Understanding the catalyst surface interaction is vital for optimization. The diagram below contrasts the Horiuti-Polanyi mechanism (Heterogeneous) with the Metal-Ligand Bifunctional mechanism (Homogeneous).

HydrogenationMechanisms cluster_Het Heterogeneous (Surface) cluster_Hom Homogeneous (Ru-BINAP) H2_gas H2 (gas) Surf Metal Surface (Pd/Ni) H2_gas->Surf Ads Dissociative Adsorption (2H-M) Surf->Ads Activation Semi_Hyd Semi-Hydrogenated Intermediate Ads->Semi_Hyd Ketone_Ads 4-Pentadecanone (Adsorbed) Ketone_Ads->Semi_Hyd + H-M Prod_Het rac-4-Pentadecanol Semi_Hyd->Prod_Het + H-M Ru_Prec Ru(II) Precursor Ru_H Ru-Hydride Species (Active Catalyst) Ru_Prec->Ru_H + H2, -HCl H2_Hom H2 (gas) H2_Hom->Ru_H TS Six-Membered TS (Outer Sphere) Ru_H->TS + Ketone Prod_Hom Chiral 4-Pentadecanol (>95% ee) TS->Prod_Hom Hydride Transfer

Figure 1: Mechanistic comparison between surface-mediated hydrogenation (yielding racemates) and ligand-directed homogeneous hydrogenation (yielding chiral products).

Part 3: Protocol A - Heterogeneous Hydrogenation (Bulk/Racemic)

Objective: High-yield conversion of 4-pentadecanone to racemic 4-pentadecanol for surfactant or feedstock applications. Catalyst of Choice: Raney Nickel (Ra-Ni) or 5% Pd/C.

  • Rationale: Ra-Ni is cost-effective and highly active for aliphatic ketones, which are less reactive than aromatic ketones. Pd/C is a cleaner alternative if trace metal contamination is a concern.

Materials
  • Substrate: 4-Pentadecanone (>98% purity).

  • Catalyst: Raney Nickel (W-2 or W-4 grade) slurry in water (must be washed) OR 5% Pd/C (50% wet).

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

    • Note: IPA is preferred as it suppresses transesterification side reactions (if esters are present) and has excellent solubility for long-chain lipids.

  • Gas: Hydrogen (H2), Ultra High Purity (UHP).

Step-by-Step Procedure
  • Catalyst Preparation (Critical):

    • If using Raney Ni: Wash the slurry (approx. 10 wt% relative to substrate) three times with absolute ethanol to remove water. WARNING: Raney Ni is pyrophoric when dry. Keep under solvent at all times.

    • If using Pd/C: Weigh out 5-10 wt% of catalyst (wet basis) directly into the reactor liner.

  • Loading:

    • Dissolve 4-pentadecanone (10.0 g, 44.2 mmol) in Isopropanol (100 mL).

    • Add the solution to the high-pressure autoclave (e.g., Parr reactor).

    • Add the prepared catalyst slurry.

  • Purging:

    • Seal the reactor.[1]

    • Purge with Nitrogen (N2) 3 times (pressurize to 5 bar, vent to 1 bar).

    • Purge with Hydrogen (H2) 3 times (pressurize to 5 bar, vent to 1 bar) to displace N2.

  • Reaction:

    • Pressurize to 30–50 bar (435–725 psi) H2.

    • Heat to 80°C . Stir vigorously (>1000 rpm) to eliminate mass transfer limitations (gas-liquid-solid).

    • Run for 6–12 hours . Monitor H2 uptake (pressure drop).

  • Work-up:

    • Cool reactor to room temperature. Vent H2 carefully.

    • Filter the mixture through a Celite pad to remove the catalyst. Safety: Keep filter cake wet to prevent ignition of spent catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Validation:

    • Yield is typically >95%. Product is a white waxy solid/semisolid.

Part 4: Protocol B - Asymmetric Homogeneous Hydrogenation (Chiral)

Objective: Enantioselective synthesis of (R)- or (S)-4-pentadecanol. Catalyst of Choice: RuCl2n or RuCl2[(R)-DAIPEN][(R)-BINAP] (Noyori type).

  • Rationale: Aliphatic ketones are challenging for enantioselection due to the similar steric bulk of the alkyl chains (propyl vs. undecyl). Noyori-type catalysts utilize specific steric pockets to differentiate these chains.

Materials
  • Precursor: [RuCl2(benzene)]2 or commercially available Ru-BINAP complexes.

  • Ligand: (R)-BINAP or (R)-Tol-BINAP.

  • Solvent: Methanol (degassed, anhydrous).

  • Additive: HCl (trace) or diamine ligand if using transfer hydrogenation variations.

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • All solid handling must occur in a glovebox or under a strict Argon line. Oxygen poisons the Ru-hydride species.

  • Catalyst Loading:

    • Substrate/Catalyst (S/C) ratio: 1000:1 to 2000:1.

    • Dissolve 4-pentadecanone (2.26 g, 10 mmol) in degassed Methanol (10 mL).

    • Add Ru-catalyst (e.g., RuCl2(R-BINAP)(DMF)n) (approx. 10 mg).

  • Hydrogenation:

    • Transfer solution to a stainless steel autoclave via cannula (exclude air).

    • Pressurize to 40–60 bar H2.

    • Heat to 50–60°C .

    • Stir for 24 hours .

  • Work-up:

    • Vent H2. Evaporate solvent.

    • Purify via flash column chromatography (Hexane/Ethyl Acetate 9:1) to remove catalyst residues.[2]

  • Chiral Analysis:

    • Derivatize the alcohol with Mosher's acid chloride.

    • Analyze via 19F-NMR or Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

Part 5: Data Summary & Optimization

The following table summarizes expected outcomes based on catalyst selection for long-chain aliphatic ketones.

ParameterRaney Ni (W-2)5% Pd/CRu-BINAP (Homogeneous)
Mechanism Surface AdsorptionSurface AdsorptionInner-sphere Coordination
Pressure (H2) 30–50 bar20–40 bar40–80 bar
Temperature 80–100°C60–80°C50–60°C
Time 4–8 h6–12 h12–24 h
Conversion >98%>95%>95%
Stereoselectivity Racemic (0% ee)Racemic (0% ee)90–98% ee (Ligand dependent)
Main Byproduct Pentadecane (if T > 150°C)NoneNone
Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst poisoning (Sulphur/Amines) or mass transfer limits.

    • Fix: Increase stirring speed (critical for heterogeneous); repurify substrate; increase H2 pressure.

  • Low Enantioselectivity (Method B):

    • Cause: Temperature too high or similar steric bulk of alkyl chains.

    • Fix: Lower temperature to 30°C (extends time); switch to a more sterically demanding ligand (e.g., XylBINAP).

Part 6: References

  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Shell Chemical LP. (2020). Neodol Alcohols Technical Datasheet. (Industrial context for long-chain alcohol synthesis via hydroformylation/hydrogenation).[2] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text for heterogeneous catalyst choice).

  • Ohkuma, T., et al. (1995). Asymmetric Hydrogenation of Aliphatic Ketones. Journal of the American Chemical Society. (Specifics on Ru-BINAP for aliphatic chains). Link

  • BenchChem. (2025).[2] Industrial Production of High-Purity 1-Pentadecanol: Application Notes. (Context for long-chain alcohol handling). Link

Sources

Method

Application Notes and Protocols for the Derivatization of 4-Pentadecanol for Gas Chromatography

Introduction: The Analytical Challenge of Long-Chain Alcohols In the fields of chemical research, drug development, and quality control, the accurate analysis of long-chain alcohols is of paramount importance. 4-Pentadec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Long-Chain Alcohols

In the fields of chemical research, drug development, and quality control, the accurate analysis of long-chain alcohols is of paramount importance. 4-Pentadecanol, a fifteen-carbon secondary alcohol, presents a significant analytical challenge for gas chromatography (GC). Its relatively high boiling point and polar hydroxyl group lead to poor chromatographic performance, characterized by broad, tailing peaks and potential thermal decomposition in the GC inlet.[1][2][3] To overcome these limitations and achieve reliable, high-resolution separations, chemical derivatization is an essential sample preparation step.[1][4]

This comprehensive guide provides detailed application notes and protocols for the derivatization of 4-pentadecanol, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are intended to enhance the volatility and thermal stability of 4-pentadecanol, thereby improving its chromatographic behavior and enabling accurate quantification.[4][5][6]

The Rationale for Derivatization

The primary objective of derivatizing 4-pentadecanol is to replace the active hydrogen of its hydroxyl group with a non-polar functional group.[4][6] This chemical modification achieves several critical analytical enhancements:

  • Increased Volatility: By masking the polar hydroxyl group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the volatility of the analyte.[1][4] This allows for elution at lower temperatures, reducing the risk of thermal degradation.

  • Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks.[7]

  • Enhanced Thermal Stability: The resulting derivatives are generally more thermally stable than the parent alcohol, ensuring they can withstand the high temperatures of the GC inlet and column without decomposition.[6]

  • Improved Sensitivity: For certain detectors, such as the electron capture detector (ECD), derivatization with halogenated groups can dramatically increase sensitivity.[7][8]

The two most common and effective derivatization strategies for alcohols are silylation and acylation . The choice between these methods depends on the specific analytical requirements, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation.

Silylation: A Versatile Approach for Hydroxyl Group Derivatization

Silylation is a widely employed derivatization technique that involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[4][6][7] This method is popular due to the ease of use of silylating reagents and the ready formation of volatile and thermally stable TMS-ethers.[6]

Key Silylating Reagents for 4-Pentadecanol

A variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most powerful and commonly used for alcohols.[5]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and highly reactive reagent that readily derivatizes alcohols.[5][9] For sterically hindered secondary alcohols like 4-pentadecanol, its reactivity can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[5][10]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered more reactive than BSTFA for non-hindered alcohols.[5] A key advantage of MSTFA is that its primary byproduct, N-methyltrifluoroacetamide, is more volatile than the byproducts of BSTFA, minimizing the risk of chromatographic interference.[5]

The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols, with steric hindrance being a significant factor.[5][9]

Protocol 1: Silylation of 4-Pentadecanol using BSTFA + 1% TMCS

This protocol details the derivatization of 4-pentadecanol using BSTFA with a TMCS catalyst to ensure complete and efficient reaction.

Materials:

  • 4-Pentadecanol standard or sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a suitable column (e.g., non-polar or mid-polar) and detector (e.g., FID or MS)

Procedure:

  • Sample Preparation: Ensure the sample containing 4-pentadecanol is free of water. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute in an anhydrous solvent.[5]

  • Reagent Addition: In a reaction vial, add approximately 1 mg of the 4-pentadecanol sample or standard. To this, add 100 µL of the anhydrous solvent, followed by 100 µL of BSTFA + 1% TMCS.[7] A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended.[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-75°C for 30-60 minutes in a heating block or oven.[5][10]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC system.[5]

Workflow for Silylation of 4-Pentadecanol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with 4-Pentadecanol Sample dry Ensure Anhydrous Conditions start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at 60-75°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject

Caption: Silylation workflow for 4-pentadecanol using BSTFA.

Acylation: An Alternative for Robust Derivatization

Acylation involves the introduction of an acyl group to the hydroxyl moiety of 4-pentadecanol, forming a less polar and more volatile ester.[7][11] This method is particularly useful when silylation is not suitable or when enhanced detection is required. Fluorinated acylation reagents, such as trifluoroacetic anhydride (TFAA), are commonly used as they produce derivatives that are highly responsive to electron capture detectors (ECD).[8][12][13]

Key Acylating Reagents for 4-Pentadecanol
  • Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that forms stable and volatile trifluoroacetyl esters.[8][12] The reaction is often catalyzed by a base, such as pyridine or triethylamine, which also acts as a scavenger for the acidic byproduct.[7][8]

Protocol 2: Acylation of 4-Pentadecanol using Trifluoroacetic Anhydride (TFAA)

This protocol outlines the derivatization of 4-pentadecanol using TFAA, suitable for both FID and ECD detection.

Materials:

  • 4-Pentadecanol standard or sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Base catalyst (e.g., triethylamine or pyridine)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Aqueous ammonia solution (5%) for workup

  • Gas chromatograph with a suitable column and detector

Procedure:

  • Sample Preparation: Ensure the sample is anhydrous. Dissolve approximately 50 µg of the 4-pentadecanol sample (or 250 µg for FID) in 0.5 mL of anhydrous benzene in a reaction vial.[8]

  • Reagent and Catalyst Addition: Add 0.1 mL of a 0.05 M solution of triethylamine in benzene to the vial, followed by 10 µL of TFAA.[8]

  • Reaction: Tightly cap the vial and heat at 50°C for 15 minutes in a heating block or water bath.[8]

  • Workup: Cool the reaction mixture to room temperature. Add 1 mL of 5% aqueous ammonia solution to neutralize any excess reagent and acidic byproducts. Vortex for 5 minutes.[8]

  • Extraction and Analysis: Allow the layers to separate. The upper organic layer containing the derivatized 4-pentadecanol is carefully transferred to a clean vial for injection into the GC.[8]

Workflow for Acylation of 4-Pentadecanol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup & Analysis start Start with 4-Pentadecanol Sample dry Ensure Anhydrous Conditions start->dry dissolve Dissolve in Anhydrous Benzene dry->dissolve add_reagents Add Triethylamine and TFAA dissolve->add_reagents heat Heat at 50°C for 15 min add_reagents->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with Aqueous Ammonia cool->neutralize extract Separate Organic Layer neutralize->extract inject Inject into GC extract->inject

Caption: Acylation workflow for 4-pentadecanol using TFAA.

Comparative Data and Method Selection

The choice of derivatization method will depend on the specific analytical goals. The following table summarizes key considerations for silylation and acylation of 4-pentadecanol.

FeatureSilylation (BSTFA/MSTFA)Acylation (TFAA)
Reactivity High, can be enhanced with catalysts for hindered alcohols.[5]Very high, especially with a base catalyst.[8][12]
Byproducts Volatile and generally non-interfering (especially with MSTFA).[5]Acidic byproducts that typically require a workup step.[1][7]
Derivative Stability TMS-ethers are sensitive to moisture and should be analyzed promptly.[5]Fluoroacyl esters are generally stable.[8]
Detection Suitable for FID and MS.Excellent for ECD, also compatible with FID and MS.[7][8]
Ease of Use Generally simpler, often a one-step reaction without workup.[5]May require a multi-step procedure including a neutralization/extraction step.[8]

Troubleshooting and Key Considerations

  • Moisture Control: The presence of water is detrimental to both silylation and acylation reactions, as it will consume the derivatizing reagents and can hydrolyze the derivatives.[5] All glassware, solvents, and samples must be scrupulously dry.

  • Reagent Purity and Storage: Derivatization reagents are sensitive to moisture and should be stored in a desiccator. Use fresh, high-purity reagents for best results.

  • Incomplete Derivatization: If incomplete derivatization is suspected (e.g., evidenced by tailing peaks of the parent alcohol), consider increasing the reaction time, temperature, or the amount of derivatizing reagent and catalyst.[9]

  • Matrix Effects: Complex sample matrices may contain other compounds with active hydrogens that can compete for the derivatizing reagent. In such cases, a sample cleanup step prior to derivatization may be necessary.

Conclusion

The derivatization of 4-pentadecanol is a critical step for achieving accurate and reliable gas chromatographic analysis. Both silylation and acylation are effective methods for enhancing the volatility and thermal stability of this long-chain alcohol. The choice between these techniques should be guided by the specific requirements of the analysis, including the desired sensitivity and the complexity of the sample matrix. By following the detailed protocols and considering the key operational parameters outlined in this guide, researchers can significantly improve the quality of their chromatographic data for 4-pentadecanol and other long-chain alcohols.

References

  • Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification Pittcon 2015 860-1P. Shimadzu. [Link]

  • Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Taylor & Francis. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • GC Derivatization Reagents. Obrnuta faza. [Link]

  • GC Derivatization. Unknown Source. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC. [Link]

  • TMS derivatives. Alex L. Sessions. [Link]

  • Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement. PubMed. [Link]

  • Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL. Phoenix Scientific Co., Ltd. [Link]

  • Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Oxford Academic. [Link]

  • Simultaneous esterification of carboxyl and hydroxyl groups with alcohols and heptafluorobutyric anhydride for analysis by gas chromatography. ACS Publications. [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]

  • Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. ACS Publications. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Derivatizing Reagents. Chromastore. [Link]

  • Fatty alcohol analysis. Cyberlipid. [Link]

  • An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. [Link]

  • Verification of Esterification. Juniata College. [Link]

  • An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. PubMed. [Link]

  • pentafluorobenzyl bromide derivatization: Topics by Science.gov. Science.gov. [Link]

  • DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. Slideshare. [Link]

  • Gas Chromatography of an Alcohol Mixture. Unknown Source. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Comparing HPLC and GC: Retention Time and Effectiveness. Unknown Source. [Link]

  • A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]

  • Derivatization reagents for GC. Adis International. [Link]

  • Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). PubMed. [Link]

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Application

Application Notes and Protocols for the Utilization of 4-Pentadecanol in Pheromone Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of 4-Pentadecanol in Pheromone Synthesis Insect pheromones, chemical signals vital for intraspecific communication, are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 4-Pentadecanol in Pheromone Synthesis

Insect pheromones, chemical signals vital for intraspecific communication, are predominantly long-chain unsaturated alcohols, acetates, aldehydes, or ketones.[1] Their synthesis is a cornerstone of developing environmentally benign pest management strategies.[2] While a vast array of chiral building blocks and synthetic routes have been explored, the specific application of 4-pentadecanol in established pheromone synthesis pathways is not extensively documented in publicly available literature. However, its structure as a long-chain secondary alcohol presents significant, albeit underexplored, potential as a versatile precursor for various pheromones.

This guide provides detailed protocols for key chemical transformations that are fundamental in pheromone synthesis, using analogous long-chain secondary alcohols as established examples. For each protocol, we will discuss the hypothetical adaptation for 4-pentadecanol, offering researchers a scientifically grounded framework to explore its utility. The principles of stereocontrol, functional group manipulation, and strategic bond formation detailed herein are directly translatable to a molecule like 4-pentadecanol.

Part 1: Oxidation of Secondary Alcohols to Ketones – A Gateway to Pheromone Intermediates

The oxidation of a secondary alcohol to a ketone is a pivotal transformation in the synthesis of many ketone-based pheromones or intermediates that can be further elaborated.[3]

Conceptual Pathway: From 4-Pentadecanol to a Ketone Intermediate

The direct oxidation of 4-pentadecanol would yield 4-pentadecanone. This ketone could then serve as a precursor for subsequent reactions such as Wittig olefination or Grignard reactions to construct the carbon skeleton of a target pheromone.

Oxidation_Pathway 4-Pentadecanol 4-Pentadecanol 4-Pentadecanone 4-Pentadecanone 4-Pentadecanol->4-Pentadecanone Oxidation Pheromone Precursor Pheromone Precursor 4-Pentadecanone->Pheromone Precursor Further Elaboration

Caption: Oxidation of 4-pentadecanol to a ketone precursor.

Protocol 1: Swern Oxidation of a Long-Chain Secondary Alcohol

The Swern oxidation is a mild and highly efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[3]

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 2.4 eq.) to the solution. Stir the mixture for 15 minutes.

  • Substrate Addition: Dissolve the long-chain secondary alcohol (1.0 eq., e.g., an analogue of 4-pentadecanol) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Triethylamine Addition: Add triethylamine (5.0 eq.) dropwise to the flask. The reaction mixture will become a thick slurry.

  • Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for an Analogous Swern Oxidation:

Starting MaterialProductYieldReference
Secondary Alcohol (in pheromone synthesis)Ketone-containing pheromone47% (overall yield for multiple steps)[3]

Note on Adaptation for 4-Pentadecanol:

4-Pentadecanol is an ideal substrate for Swern oxidation. The reaction is expected to proceed cleanly to yield 4-pentadecanone. Due to the long alkyl chain, ensure complete dissolution of the starting material in DCM before addition. The purification by column chromatography should effectively separate the nonpolar product from polar impurities.

Part 2: Esterification of Secondary Alcohols – Synthesis of Acetate Pheromones

Many insect pheromones are acetate esters.[2] Esterification of a secondary alcohol like 4-pentadecanol can be achieved through various methods, including acid-catalyzed esterification and the Mitsunobu reaction for stereochemical inversion.

Conceptual Pathway: Esterification of 4-Pentadecanol

Direct esterification of 4-pentadecanol with an acylating agent will produce the corresponding ester, a potential pheromone component.

Esterification_Pathway 4-Pentadecanol 4-Pentadecanol Pheromone Ester Pheromone Ester 4-Pentadecanol->Pheromone Ester Esterification

Caption: Esterification of 4-pentadecanol to a pheromone ester.

Protocol 2: Acid-Catalyzed Acetylation of a Long-Chain Alcohol

This protocol describes a cost-effective method for the synthesis of long-chain alkenyl acetates, which can be adapted for saturated alcohols like 4-pentadecanol.[2]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the long-chain alcohol (1.0 eq.).

  • Reagent Addition: Add ethyl acetate (as both reagent and solvent) and the acid catalyst (e.g., 20% hydrochloric acid).

  • Reaction: Heat the mixture to 80 °C and stir for 3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and neutralize the acid with a saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography if necessary.

Quantitative Data for Analogous Acetylation:

Starting MaterialProductYieldReference
(Z)-Hexadec-11-en-1-ol(Z)-Hexadec-11-en-1-yl acetate>80%[2]

Note on Adaptation for 4-Pentadecanol:

4-Pentadecanol can be readily acetylated using this method. Given that it is a secondary alcohol, the reaction might be slightly slower than for a primary alcohol, and a stronger acid catalyst or longer reaction times may be beneficial.

Protocol 3: Mitsunobu Reaction for Stereochemical Inversion and Esterification

The Mitsunobu reaction is a powerful tool for converting a secondary alcohol into an ester with complete inversion of stereochemistry, which is crucial for the synthesis of chiral pheromones.[4][5]

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chiral secondary alcohol (1.0 eq.), a carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours or until TLC indicates the consumption of the starting alcohol.

  • Workup: Concentrate the reaction mixture and purify directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Note on Adaptation for 4-Pentadecanol:

If an enantiomerically pure form of 4-pentadecanol is available (e.g., (R)-4-pentadecanol), the Mitsunobu reaction with a carboxylic acid would yield the corresponding ester with the opposite configuration (e.g., an (S)-ester). This is a key strategy for accessing specific stereoisomers of pheromones. The pKa of the nucleophile should be 15 or less for the reaction to proceed efficiently.[6]

Part 3: Functionalization via Substitution Reactions

The hydroxyl group of 4-pentadecanol can be converted into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by a nucleophile to introduce new functional groups or extend the carbon chain.

Conceptual Pathway: Substitution of 4-Pentadecanol

This two-step process involves activation of the hydroxyl group followed by nucleophilic substitution.

Substitution_Pathway 4-Pentadecanol 4-Pentadecanol 4-Pentadecyl Tosylate 4-Pentadecyl Tosylate 4-Pentadecanol->4-Pentadecyl Tosylate Tosylation Functionalized Pheromone Precursor Functionalized Pheromone Precursor 4-Pentadecyl Tosylate->Functionalized Pheromone Precursor Nucleophilic Substitution

Caption: Functionalization of 4-pentadecanol via substitution.

Protocol 4: Tosylation of a Secondary Alcohol and Subsequent Coupling

This protocol is based on the synthesis of the aggregation pheromone of Tribolium castaneum, which involves the coupling of a chiral tosylate with a Grignard reagent.[7]

Methodology:

Step 1: Tosylation

  • Reaction Setup: Dissolve the secondary alcohol (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Reagent Addition: Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours.

  • Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude tosylate, which can often be used in the next step without further purification.

Step 2: Li₂CuCl₄-Catalyzed Coupling with a Grignard Reagent

  • Grignard Formation: Prepare the desired Grignard reagent from the corresponding alkyl or alkenyl halide and magnesium turnings in anhydrous THF.

  • Coupling Reaction: In a separate flask, dissolve the tosylate (1.0 eq.) in anhydrous THF and cool to -10 °C. Add a catalytic amount of Li₂CuCl₄ (0.05 eq.).

  • Grignard Addition: Add the freshly prepared Grignard reagent dropwise to the tosylate solution.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Note on Adaptation for 4-Pentadecanol:

This two-step sequence would allow for the introduction of a variety of alkyl or alkenyl groups at the C4 position of the pentadecane chain with inversion of configuration at the stereocenter. This is a powerful method for building the carbon framework of complex pheromones.

Conclusion

While direct, documented applications of 4-pentadecanol in pheromone synthesis are not readily found, its chemical nature as a long-chain secondary alcohol makes it a theoretically valuable and versatile precursor. The protocols detailed in this guide for oxidation, esterification, and substitution, based on established syntheses of pheromones from analogous compounds, provide a robust starting point for researchers to explore the potential of 4-pentadecanol. By adapting these methodologies, scientists can systematically investigate the incorporation of the C15 backbone of 4-pentadecanol into novel or existing pheromone structures, potentially leading to more efficient and innovative synthetic routes for these vital semiochemicals.

References

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC. (n.d.). Retrieved from [Link]

  • Acid-Catalyzed Transesterification for Preparation of Long-Chain Alkenyl Acetate Insect Sex Pheromones. (2026). The Natural Products Journal. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry. Retrieved from [Link]

  • Alcohol-functionalized Pheromone for Pest Management. (2023). Labinsights. Retrieved from [Link]

  • Mechanism of thermal oxidation into volatile compounds from (E)-4-decenal: A density functional theory study - PMC. (2024). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). Retrieved from [Link]

  • Preparation of the Four Stereoisomers of Chalcogran, Pheromone Components of Pityogenes chalcographus and of Both Enantiomers of gamma-Caprolactone, Pheromone Component of Trogoderma granarium. (1987). Acta Chemica Scandinavica. Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • TEMPO-Mediated Oxidations. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC. (2022). Retrieved from [Link]

  • Simple Synthesis of (R)-(+)-4-Hexanolide, the Pheromone of Trogoderma glabrum; an application of Furanoid Glycal. (2024). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

  • Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors - PMC. (2023). Retrieved from [Link]

  • Attractant for social pest insects. (1999). Google Patents.
  • Chemical Attractants for Females of Pest Pyralids and Phycitids (Lepidoptera: Pyralidae, Phycitidae). (2002). Acta Phytopathologica et Entomologica Hungarica. Retrieved from [Link]

  • Repellent and Attractant Activities of Organic Compounds on Female and Male Philonthus decorus (Coleoptera, Staphylinidae) - PMC. (n.d.). Retrieved from [Link]

  • The Oxidation of Alcohols. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of the aggregation pheromone of Tribolium castaneum - PMC. (n.d.). Retrieved from [Link]

  • TOXIC EFFECTS OF FOUR PLANT OILS ON TROGODERMA GRANARIUM EVERTS AND PHEROMONE RESPONSE. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Study on Comparison of Biochemistry between Trogoderma granarium Everts and Trogoderma variabile Ballion. (2020). CORE. Retrieved from [Link]

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Method

Application Note &amp; Protocols: Antimicrobial Activity Testing of Long-Chain Secondary Alcohols

Introduction: The Antimicrobial Potential and Unique Challenges of Long-Chain Alcohols The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with therapeutic potential....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential and Unique Challenges of Long-Chain Alcohols

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with therapeutic potential. Long-chain secondary alcohols (LCSAs) represent a promising class of compounds due to their amphiphilic nature, which allows them to interact with and disrupt microbial cell membranes. The antimicrobial activity of these alcohols is often dictated by the length of their aliphatic carbon chain, which influences their ability to partition into the lipid bilayer of bacterial membranes.[1][2] Studies have shown that certain long-chain alcohols can induce membrane damage, leading to the leakage of essential intracellular components like potassium ions (K+), ultimately resulting in cell death.[3] Alcohols with different chain lengths may exhibit varied modes of action, ranging from bactericidal membrane disruption to bacteriostatic effects.[2][3]

However, the very property that confers their antimicrobial activity—their significant hydrophobicity—presents a considerable challenge for in vitro susceptibility testing.[4] Standardized protocols, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), were primarily designed for water-soluble antibiotics.[5][6][7] When applied directly to LCSAs, these methods can yield inaccurate and misleading results due to several factors:

  • Poor Aqueous Solubility: LCSAs do not readily dissolve in standard broth media, leading to non-homogenous exposure of the test organism.

  • Adsorption to Plastics: The hydrophobic nature of LCSAs causes them to bind non-specifically to the surfaces of standard polystyrene microtiter plates, effectively reducing the concentration of the compound available to act on the bacteria.[8]

  • Limited Diffusion in Agar: In agar-based methods like disk diffusion, the poor water solubility of LCSAs severely restricts their ability to diffuse through the aqueous agar matrix, often resulting in artificially small or non-existent zones of inhibition.[7]

This guide provides detailed, validated protocols specifically adapted to address these challenges, ensuring that researchers, scientists, and drug development professionals can obtain accurate and reproducible data on the antimicrobial efficacy of long-chain secondary alcohols.

Foundational Principles & Pre-Protocol Considerations

Adherence to standardized methodologies is critical for reproducibility. The protocols described herein are based on CLSI and EUCAST reference methods but incorporate essential modifications for hydrophobic compounds.[5][6][9]

2.1 Solvent Selection and Control LCSAs will require an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is commonly used. It is imperative to determine the highest concentration of the chosen solvent that does not inhibit the growth of the test organism. This is achieved by running a solvent toxicity control in parallel with the main experiment. Typically, the final concentration of DMSO should not exceed 1-2% (v/v).

2.2 Mitigating Non-Specific Binding To counteract the adsorption of LCSAs to labware, two primary strategies are recommended:

  • Use of Surfactants: The addition of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), to the broth medium at a low concentration (e.g., 0.002%) can prevent the binding of lipophilic compounds to plastic surfaces without affecting bacterial growth.[8]

  • Use of Low-Binding Plates: Utilizing microtiter plates with non-binding or low-binding surfaces is a highly effective alternative that minimizes compound loss.[8]

2.3 Reference Standards and Quality Control All antimicrobial testing should be performed in accordance with CLSI or EUCAST guidelines.[10][11] This includes the use of recommended quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to ensure the validity of the experimental setup and reagents.[12][13] The resulting MICs for QC strains should fall within the acceptable ranges defined by these regulatory bodies.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[14] This protocol is adapted from the CLSI M07 standard.[5]

3.1 Materials and Reagents

  • Test LCSA compound

  • Appropriate solvent (e.g., sterile DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented with Tween 80 (0.002% v/v) if required

  • Sterile 96-well, round-bottom, low-binding microtiter plates

  • Test organism (e.g., S. aureus, E. coli) and relevant QC strains

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

3.2 Step-by-Step Methodology

  • Preparation of LCSA Stock Solution: Dissolve the LCSA in the chosen solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] d. Dilute this standardized suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution followed by a 1:2 dilution.

  • Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the LCSA stock solution (appropriately diluted in CAMHB to 2x the highest desired test concentration) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from column 10.[15] d. Column 11 will serve as the Growth Control (broth + inoculum, no LCSA). e. Column 12 will serve as the Sterility Control (broth only). A solvent control should also be included.

  • Inoculation: Within 30 minutes of preparation, inoculate wells in columns 1 through 11 with 100 µL of the final bacterial inoculum (prepared in step 2d), for a final volume of 200 µL per well. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the LCSA where no visible turbidity (growth) is observed. The growth control (Column 11) must show clear turbidity, and the sterility control (Column 12) must remain clear.[14]

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination (96-Well Plate) cluster_mbc MBC Determination prep_stock 1. Prepare LCSA Stock (e.g., in DMSO) plate_setup 4. Prepare 2-fold serial dilutions of LCSA in CAMHB prep_stock->plate_setup prep_inoculum 2. Prepare Inoculum (0.5 McFarland Standard) dilute_inoculum 3. Dilute to final ~5x10^5 CFU/mL in CAMHB prep_inoculum->dilute_inoculum inoculate 5. Inoculate wells (Final Volume 200 µL) dilute_inoculum->inoculate plate_setup->inoculate incubate_mic 6. Incubate (35°C, 16-20h) inoculate->incubate_mic read_mic 7. Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic spot_plate 8. Spot 10 µL from clear wells (MIC, 2xMIC, 4xMIC) onto agar read_mic->spot_plate Proceed from MIC result incubate_mbc 9. Incubate Agar Plate (35°C, 18-24h) spot_plate->incubate_mbc read_mbc 10. Read MBC (Lowest concentration with ≥99.9% kill) incubate_mbc->read_mbc Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling & Plating Loop cluster_analysis Analysis prep_inoculum 1. Prepare log-phase culture (~5x10^5 CFU/mL) setup_tubes 2. Set up test tubes: - Growth Control - 1x MIC LCSA - 2x MIC LCSA - 4x MIC LCSA prep_inoculum->setup_tubes time_points Time Points: 0, 1, 2, 4, 8, 24h setup_tubes->time_points sample 3. At each time point, remove 100 µL aliquot time_points->sample For each tube serial_dilute 4. Perform 10-fold serial dilutions sample->serial_dilute plate 5. Plate onto TSA agar serial_dilute->plate incubate 6. Incubate all plates (37°C, 18-24h) plate->incubate count_cfu 7. Count colonies (CFU) incubate->count_cfu plot 8. Calculate & Plot (log10 CFU/mL vs. Time) count_cfu->plot

Workflow for Time-Kill Kinetic Assay.

Data Presentation and Interpretation

Clear presentation of data is essential for accurate interpretation.

Table 1: Example MIC and MBC Data Presentation

Test Organism Compound MIC (µg/mL) MBC (µg/mL) Interpretation (at MBC)
S. aureus ATCC 29213 LCSA-1 8 16 Bactericidal
E. coli ATCC 25922 LCSA-1 32 >128 Tolerant/Static

| P. aeruginosa PAO1 | LCSA-1 | 64 | 64 | Bactericidal |

Table 2: Example Time-Kill Assay Data (CFU/mL)

Time (h) Growth Control 1x MIC LCSA-1 2x MIC LCSA-1 4x MIC LCSA-1
0 5.1 x 10⁵ 5.2 x 10⁵ 5.1 x 10⁵ 5.3 x 10⁵
2 2.2 x 10⁶ 8.9 x 10⁴ 9.1 x 10³ <1.0 x 10³
4 9.8 x 10⁷ 4.5 x 10⁴ <1.0 x 10³ <1.0 x 10³
8 6.5 x 10⁸ 3.1 x 10⁴ <1.0 x 10³ <1.0 x 10³

| 24 | 2.1 x 10⁹ | 1.5 x 10⁵ | <1.0 x 10³ | <1.0 x 10³ |

  • Interpretation: The data should be plotted on a semi-logarithmic graph. A ≥3-log₁₀ reduction from the T₀ inoculum (e.g., from ~5 x 10⁵ to ≤5 x 10² CFU/mL) indicates bactericidal activity, which is observed at 2x and 4x MIC for LCSA-1 in the example above. [16][17]

Cautions on Agar-Based Diffusion Methods

While simple and cost-effective, agar disk diffusion and well diffusion methods are generally not recommended for quantitative analysis of hydrophobic compounds like LCSAs. [18]The poor diffusion of these non-polar molecules through the aqueous agar gel leads to an underestimation of antimicrobial activity and results that are highly variable and difficult to reproduce. [7]These methods may be used for preliminary qualitative screening, but any activity must be confirmed and quantified using broth-based dilution methods.

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Man, A., Santacroce, L., Iacob, R., Mare, A., & Man, L. (2021). Structural functions of antimicrobial long-chain alcohols and phenols. PubMed. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus. Semantic Scholar. Retrieved from [Link]

  • rskoria technicals. (n.d.). Time Kill Assay. Retrieved from [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., & Endo, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(2), 139-148. Retrieved from [Link]

  • CLSI & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. Retrieved from [Link]

  • Togashi, N., Shiraishi, A., Nishizaka, M., Matsuoka, K., & Endo, K. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC. Retrieved from [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Kakumanu, A., et al. (2012). Antibacterial activity of longchain fatty alcohols against mycobacteria. Gut Pathogens, 4(1), 9. Retrieved from [Link]

  • MDPI. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Hydrophobic Groups on Antimicrobial and Hemolytic Activity: Developing a Predictive Tool for Ternary Antimicrobial Polymers. Retrieved from [Link]

  • Horvat, M., et al. (2022). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. Retrieved from [Link]

  • YouTube. (2020). Kirby Bauer- Disc diffusion method. Retrieved from [Link]

  • SciSpace. (2020). Antibacterial activity testing methods for hydrophobic patterned surfaces. Retrieved from [Link]

  • Miller, K., et al. (2018). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. PMC. Retrieved from [Link]

  • Rowan Digital Works. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. Retrieved from [Link]

  • ResearchGate. (2014). How might one apply alcohol-based hand sanitizer to disk-diffusion method? Retrieved from [Link]

  • Kloucek, P., et al. (2020). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. PMC. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). The disc diffusion assay of the ethanol and methanol extracts of Garcinia kola (bitter kola) and Syzygium aromaticum (clove) on test organisms. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Chemistry Notes. (2016). Kirby Bauer- Disc diffusion method. Retrieved from [Link]

Sources

Application

Application and Protocol Guide: Isolating 4-Pentadecanol from Essential Oil Fractions

Abstract This comprehensive guide details the isolation and purification of 4-pentadecanol, a long-chain fatty alcohol, from complex essential oil matrices. The protocol herein is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the isolation and purification of 4-pentadecanol, a long-chain fatty alcohol, from complex essential oil matrices. The protocol herein is designed for researchers, scientists, and professionals in drug development, providing a robust framework from initial sample preparation to final analytical validation. We will explore the strategic application of multi-step separation techniques, including fractional distillation and column chromatography, culminating in preparative gas chromatography for achieving high-purity isolates. Each step is accompanied by an in-depth explanation of the underlying scientific principles to ensure both reproducibility and a thorough understanding of the experimental choices.

Introduction and Scientific Background

4-Pentadecanol is a saturated fatty alcohol with a 15-carbon backbone. While less common than its primary alcohol isomer, 1-pentadecanol, it and other long-chain fatty alcohols are found in various natural sources, including plant essential oils.[1][2] These compounds are of increasing interest due to their potential biological activities, including antimicrobial and anti-inflammatory properties.[3] The isolation of specific isomers like 4-pentadecanol from a complex mixture of volatile and semi-volatile compounds present in essential oils presents a significant chromatographic challenge.[4]

The inherent complexity of essential oils, which can contain hundreds of chemically similar compounds, necessitates a multi-technique approach to achieve a high degree of purity.[4] This guide will focus on a logical workflow that sequentially enriches the target analyte, 4-pentadecanol, through systematic fractionation and purification steps.

Pre-Isolation Strategy: Essential Oil Selection and Preparation

The successful isolation of 4-pentadecanol is contingent on the careful selection of the starting essential oil and its appropriate preparation.

Sourcing and Selection of Essential Oils

The initial concentration of 4-pentadecanol in the essential oil will significantly impact the yield and feasibility of the isolation. A preliminary screening of various essential oils by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify a source with a relatively high abundance of the target compound.

Initial Sample Preparation: Degumming and Filtration

Essential oils often contain non-volatile materials such as waxes and pigments that can interfere with chromatographic separation. A preliminary clean-up is therefore essential.

Protocol 2.2.1: Degumming and Filtration

  • Dissolve the crude essential oil in a minimal amount of a non-polar solvent like hexane (e.g., 1:3 v/v oil to solvent).

  • Cool the solution to 4°C for 12-24 hours to precipitate waxes and other non-volatile compounds.

  • Filter the chilled solution through a pre-weighed filter paper to remove the precipitated material.

  • Wash the filter cake with a small volume of cold hexane to recover any co-precipitated oil.

  • Combine the filtrate and the wash, and concentrate under reduced pressure using a rotary evaporator to remove the hexane.

  • Accurately weigh the resulting degummed essential oil.

Multi-Step Isolation Workflow

The isolation of 4-pentadecanol is best achieved through a sequential purification strategy. This involves an initial coarse separation by fractional distillation followed by finer purification using column chromatography and preparative GC.

Step 1: Fractional Distillation for Enrichment

Fractional distillation is a powerful technique for separating compounds with different boiling points.[5][6] It serves as an excellent initial step to enrich the fraction containing 4-pentadecanol.

Protocol 3.1.1: Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux column. The length of the column should be chosen based on the complexity of the essential oil; a longer column provides better separation.[6]

  • Place the degummed essential oil in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the flask. The goal is to establish a gradual temperature gradient up the column.[6]

  • Collect fractions based on the temperature at the distillation head. The boiling point of 4-pentadecanol is approximately 298-299°C at atmospheric pressure, though this will be lower under vacuum.[7] It is advisable to perform the distillation under reduced pressure (vacuum distillation) to prevent thermal degradation of the essential oil components.[8]

  • Analyze each fraction by GC-MS to identify the fraction(s) most enriched in 4-pentadecanol.

  • Pool the enriched fractions for the next stage of purification.

Table 1: Example Fractional Distillation Parameters

ParameterValueRationale
Pressure10 mmHgReduces boiling points to prevent thermal degradation.[8]
Heating Mantle Temp.Gradually increase from 50°C to 250°CAllows for controlled separation based on boiling points.[6]
Fraction CollectionEvery 5°C change in head temperatureProvides discrete fractions for accurate analysis.
Step 2: Column Chromatography for Further Purification

Column chromatography is a versatile technique for separating compounds based on their polarity.[9] Silica gel is a common stationary phase for the separation of terpenes and other essential oil components.[9][10]

Protocol 3.2.1: Silica Gel Column Chromatography

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Ensure the column is packed evenly to avoid channeling.

  • Sample Loading: Dissolve the 4-pentadecanol enriched fraction from the distillation in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect small fractions (e.g., 10-20 mL) and monitor the elution of compounds using Thin Layer Chromatography (TLC) or GC-MS.

  • Analysis: Analyze the fractions by GC-MS to identify those containing the highest concentration of 4-pentadecanol.

  • Pooling and Concentration: Combine the pure or highly enriched fractions and remove the solvent using a rotary evaporator.

Table 2: Example Solvent Gradient for Column Chromatography

StepHexane (%)Ethyl Acetate (%)Purpose
11000Elute non-polar hydrocarbons.
2982Begin eluting less polar oxygenated compounds.
3955Elute compounds of intermediate polarity.
49010Target elution of 4-pentadecanol.
58020Elute more polar compounds.

Diagram 1: Experimental Workflow for 4-Pentadecanol Isolation

G cluster_0 Pre-Isolation cluster_1 Isolation & Purification cluster_2 Analysis A Crude Essential Oil B Degumming & Filtration A->B C Fractional Distillation B->C D Column Chromatography C->D E Preparative GC D->E F GC-MS Analysis E->F G NMR Spectroscopy E->G H Purity Assessment F->H G->H I Isolated 4-Pentadecanol H->I

Caption: A logical workflow for the isolation and analysis of 4-pentadecanol.

Step 3: Preparative Gas Chromatography for Final Polishing

For achieving the highest purity, especially for drug development applications, preparative Gas Chromatography (prep-GC) is the method of choice for isolating volatile compounds.[11][12] This technique allows for the collection of individual compounds as they elute from the GC column.

Protocol 3.3.1: Preparative Gas Chromatography

  • Instrumentation: Utilize a gas chromatograph equipped with a preparative-scale column and a fraction collector. The choice of column stationary phase is critical and should be based on analytical GC-MS separations of the enriched fraction. A mid-polar phase is often suitable for separating fatty alcohols.

  • Injection: Inject a concentrated solution of the 4-pentadecanol fraction from the column chromatography step.

  • Separation: Develop a temperature program that provides optimal resolution between 4-pentadecanol and any remaining impurities.

  • Collection: Set the fraction collector to trap the peak corresponding to the retention time of 4-pentadecanol, as determined by prior analytical runs.

  • Repeat Injections: Multiple injections will likely be necessary to collect a sufficient quantity of the pure compound.

  • Purity Confirmation: Analyze the collected fraction by analytical GC-MS to confirm its purity.

Analytical Validation of Isolated 4-Pentadecanol

The identity and purity of the isolated 4-pentadecanol must be rigorously confirmed using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for both qualitative and quantitative analysis of volatile compounds.[13]

Protocol 4.1.1: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the isolated 4-pentadecanol in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-Wax) is typically used.

    • Injector Temperature: Set to a temperature that ensures complete volatilization of the sample without degradation (e.g., 250°C).

    • Oven Program: A temperature ramp (e.g., starting at 60°C and increasing to 280°C) is used to separate the compounds.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range appropriate for the expected fragments of 4-pentadecanol (e.g., m/z 40-400).

  • Data Analysis: Compare the retention time and mass spectrum of the isolated compound to a known standard or to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the position of the hydroxyl group and the carbon skeleton.[14][15]

Protocol 4.2.1: NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified 4-pentadecanol (typically 1-5 mg) in a deuterated solvent (e.g., CDCl3).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the proton on the carbon bearing the hydroxyl group (the carbinol proton), which is expected to appear in the range of 3.4-4.5 ppm.[15] The signals for the other protons on the alkyl chain will also be present.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbon attached to the hydroxyl group, typically in the range of 50-80 ppm.[14] The remaining carbon signals will appear in the aliphatic region.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the structure.[16][17]

Table 3: Expected NMR Chemical Shifts for 4-Pentadecanol

NucleusExpected Chemical Shift (ppm)Rationale
¹H (H-4)~3.6Deshielded by the adjacent oxygen atom.[15]
¹³C (C-4)~70-75The carbon directly bonded to the electronegative oxygen is significantly deshielded.[14]
¹³C (Aliphatic Chain)~10-40Typical range for sp³ hybridized carbons in an alkyl chain.[14]

Diagram 2: Logical Relationship of Purification Techniques

G cluster_0 Purification Cascade cluster_1 Purity Level step1 Fractional Distillation Coarse Separation based on Boiling Point step2 Column Chromatography Separation based on Polarity step1:f1->step2:f0 p1 Low step3 Preparative GC High-Resolution Separation based on Volatility & Polarity step2:f1->step3:f0 p2 Medium p3 High

Caption: The sequential application of purification techniques leads to increasing purity.

Conclusion

The isolation of 4-pentadecanol from essential oil fractions is a challenging but achievable task that requires a systematic and multi-faceted approach. By combining the broad separation power of fractional distillation with the finer resolution of column chromatography and preparative gas chromatography, it is possible to obtain this compound in high purity. The rigorous analytical validation by GC-MS and NMR is crucial to confirm the identity and purity of the final product, making it suitable for further research and development.

References

  • Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. (n.d.). Sorbead India. Retrieved February 19, 2026, from [Link]

  • Ganjyal, G. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11), e2321. [Link]

  • Cialiè Rosso, M., et al. (2022). Expanding the Knowledge Related to Flavors and Fragrances by Means of Three-Dimensional Preparative Gas Chromatography and Molecular Spectroscopy. Molecules, 27(15), 5005. [Link]

  • The Process of Essential Oil Distillation. (2023, October 6). Purodem. Retrieved February 19, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. (n.d.). University of California, Irvine. Retrieved February 19, 2026, from [Link]

  • Zhao, C., et al. (2013). Preparative Gas Chromatography and Its Applications. Journal of Chromatographic Science, 51(4), 349-360. [Link]

  • Power of Fractional Distillation Capability at Mane Kancor. (n.d.). Mane Kancor. Retrieved February 19, 2026, from [Link]

  • Ozek, T., & Demirci, F. (2012). Isolation of natural products by preparative gas chromatography. Methods in Molecular Biology, 864, 275-300. [Link]

  • Purification: Fractional Distillation. (n.d.). University of Rochester. Retrieved February 19, 2026, from [Link]

  • Alcohols. (n.d.). OpenOChem Learn. Retrieved February 19, 2026, from [Link]

  • Analyzing terpenes in Cannabis. (2023, December 7). Separation Science. Retrieved February 19, 2026, from [Link]

  • Maciel, M. V., et al. (2017). FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION. Brazilian Journal of Chemical Engineering, 34(3), 857-866. [Link]

  • Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and 1H NMR assay. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 14.11: H-NMR and C-NMR of Alcohols and Phenols. (2025, November 12). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Ronen, I., & Webb, A. G. (2023). 1H NMR spectroscopy of strongly J-coupled alcohols acquired at 50 mT (2 MHz) using a Carr–Purcell–Meiboom–Gill echo technique. Magnetic Resonance, 4(2), 1069-1076. [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM. Retrieved February 19, 2026, from [Link]

  • Ali, B., et al. (2015). Isolation of bioactive compounds from essential oils – A comprehensive review.
  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved February 19, 2026, from [Link]

  • Terpene Analysis in Cannabis and Hemp by Gas Chromatography. (2025, November 10). Ellutia. Retrieved February 19, 2026, from [Link]

  • Scheffer, J. J. C. (1993). THE ISOLATION OF ESSENTIAL OILS - FACTORS INFLUENCING THE OIL COMPOSITION. Acta Horticulturae, (344), 1-12. [Link]

  • How Cannabis Chromatography Works and What Are the Techniques. (2021, March 31). Media Bros. Retrieved February 19, 2026, from [Link]

  • pentadecanol, 31389-11-4. (n.d.). The Good Scents Company. Retrieved February 19, 2026, from [Link]

  • 1-Pentadecanol. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Showing Compound 1-Pentadecanol (FDB006219). (2010, April 8). FooDB. Retrieved February 19, 2026, from [Link]

  • Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Journal of Agricultural and Food Chemistry, 43(5), 1259-1262. [Link]

  • Conte, R., et al. (2019). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. Italian Journal of Food Safety, 8(3), 8303. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Synthesis of 4-Pentadecanol

Current Status: Operational Ticket ID: G-4PD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Yield Optimization Protocol Welcome to the technical support hub for th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: G-4PD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Yield Optimization Protocol

Welcome to the technical support hub for the synthesis of 4-pentadecanol . You are likely encountering yield fluctuations between 40-65%, often plagued by unreacted aldehyde or "greasy" byproducts.

The synthesis of 4-pentadecanol (


) via Grignard addition involves the coupling of a short-chain nucleophile with a long-chain electrophile (or vice versa). The most robust route is the addition of propylmagnesium bromide  to dodecanal .

Why this fails:

  • Enolization: Dodecanal has acidic

    
    -protons. Basic Grignard reagents can deprotonate the aldehyde rather than attack the carbonyl, killing the yield immediately.
    
  • Moisture Ingress: Long-chain aldehydes are hygroscopic; "dry" solvents from a still are often insufficient.

  • Physical Loss: The product is a fatty alcohol; it forms stubborn emulsions during workup, trapping product in the aqueous layer.

This guide replaces "recipe-following" with mechanistic control .

Module 1: Reagent Integrity (The Foundation)

Critical Alert: 90% of yield failures occur before the reaction starts. If your THF has >50 ppm water, your stoichiometry is wrong.

Protocol A: Ultra-Drying THF (The Molecular Sieve Method)

Standard sodium/benzophenone distillation often leaves 20-50 ppm water. For >90% yields, you need <10 ppm.

  • Activation: Fill a glass column with 3Å molecular sieves. Heat to 300°C under high vacuum for 12 hours. Cool under Argon.

  • Storage: Store THF over activated sieves (20% m/v) for at least 48 hours before use.

  • Validation: Do not assume dryness. If you lack a Karl Fischer titrator, use the visual ketyl test on a small aliquot, but rely on sieves for the bulk solvent.

Protocol B: Precise Grignard Titration (Knochel Method)

You cannot calculate equivalents if you don't know the exact molarity. Commercial bottles degrade.

Reagents:

  • Accurately weighed Iodine (

    
    ) (~127 mg, 0.5 mmol).
    
  • Lithium Chloride (

    
    ) (dissolved in dry THF, 0.5 M).
    

Procedure:

  • Flame-dry a 10 mL vial under Argon.

  • Add 127 mg

    
     and 2 mL of 0.5 M 
    
    
    
    /THF solution. (Solution turns dark brown).
  • Cool to 0°C.

  • Add your Grignard reagent dropwise via a 1.00 mL syringe.[1]

  • Endpoint: The solution turns colorless (or pale yellow) instantly upon excess Grignard.

  • Calculation:

    
    
    

Module 2: Reaction Execution (Kinetic Control)

Route Selection:

  • Nucleophile: Propylmagnesium Bromide (3-carbon).

  • Electrophile: Dodecanal (12-carbon).

  • Why? It is easier to remove volatile propane byproduct (from quenching excess Grignard) than to separate undecane from 4-pentadecanol if you used the inverse route.

The "Cold-Drop" Protocol
ParameterSpecificationMechanistic Reason
Temperature -78°C (Bath)Suppresses proton transfer (enolization) while allowing nucleophilic attack.
Stoichiometry 1.20 equiv GrignardAccounts for residual moisture and slight enolization.
Addition Rate 1 mL/min (Syringe Pump)Prevents local "hot spots" where side reactions occur.
Concentration 0.5 M in THFHigh dilution favors intermolecular addition over polymerization.

Step-by-Step Workflow:

  • Charge: Place Dodecanal (1.0 eq) in a flame-dried 3-neck flask with ultra-dry THF. Cool to -78°C (Dry ice/Acetone).

  • Add: Add PropylMgBr (1.2 eq) dropwise over 30-60 minutes.

  • Equilibrate: Stir at -78°C for 1 hour.

  • Warm: Allow to warm naturally to 0°C over 2 hours. Do not heat to reflux.

  • Check: TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aldehyde spot (

    
    ).
    

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize Path A and eliminate Path B and C.

GrignardPathways Start Dodecanal + PropylMgBr PathA Path A: Nucleophilic Attack (Kinetic Product) Start->PathA Low Temp (-78°C) Dry Solvents PathB Path B: Enolization (Thermodynamic Sink) Start->PathB High Temp Fast Addition PathC Path C: Reduction (Beta-Hydride Transfer) Start->PathC Steric Hindrance (Minor here) ProdA Alkoxide Intermediate PathA->ProdA Acid Quench ProdB Enolate + Propane PathB->ProdB Acid Quench ProdC Alcohol + Propene PathC->ProdC Irreversible Final 4-Pentadecanol ProdA->Final Acid Quench Recovered Recovered Dodecanal (Low Yield) ProdB->Recovered Acid Quench

Figure 1: Competing reaction pathways. Path B (Enolization) is the primary cause of low yield in long-chain aldehyde reactions.

Module 4: Workup & Troubleshooting (The Recovery)

The "Emulsion Breaker" Quench

Issue: Long-chain alcohols act as surfactants, creating stable emulsions with magnesium salts.

Standard Acid Quench (Avoid): Adding HCl directly precipitates


 as a sticky goo that traps product.

Optimized Rochelle's Salt Protocol:

  • Quench: At 0°C, add saturated Ammonium Chloride (

    
    ) dropwise to kill excess Grignard.
    
  • Complexation: Add 20 mL of saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.

  • Stir: Vigorously stir for 1-2 hours at room temperature.

    • Mechanism:[2][3][4][5][6] Tartrate chelates the Magnesium ion, making it water-soluble and preventing hydroxide gels.

  • Separation: The layers will separate cleanly. Extract with Diethyl Ether (x3).

Troubleshooting FAQ

Q: I see a large spot on TLC that matches the starting material, but I added excess Grignard.

  • Diagnosis: Enolization occurred. The Grignard acted as a base, removing a proton from Dodecanal. Upon quenching with acid, the enolate turned back into Dodecanal.

  • Fix: Lower reaction temperature to -78°C. Ensure dropwise addition is slower to prevent local heating.

Q: My product has a "kerosene" smell and NMR shows a triplet at 0.9 ppm and multiplet at 1.3 ppm only.

  • Diagnosis: Wurtz Coupling.[1] You made Hexane (Propyl-Propyl coupling) or Docosane (Undecyl-Undecyl).

  • Fix: This happens if the Grignard preparation had too much heat or metal impurities. Buy fresh Grignard or prepare it at lower temperatures.

Q: The yield is 50%, and I see a new spot just below the product.

  • Diagnosis: Reduction product. The Grignard transferred a hydride instead of the alkyl group (rare with propyl, common with t-butyl).

  • Fix: Switch solvents. Use Diethyl Ether instead of THF; the tighter coordination in Ether can sometimes favor addition over reduction.

References

  • Knochel, P., et al. (2006).[2] A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link[3]

  • Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[6] Link

Sources

Optimization

troubleshooting peak tailing of fatty alcohols in MS analysis

Technical Support Center: Fatty Alcohol Analysis Topic: Troubleshooting Peak Tailing in Mass Spectrometry (GC-MS Focus) Ticket ID: FA-MS-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fatty Alcohol Analysis Topic: Troubleshooting Peak Tailing in Mass Spectrometry (GC-MS Focus) Ticket ID: FA-MS-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Separations Division

Executive Summary

Peak tailing in fatty alcohol analysis is rarely a random instrument error; it is almost always a symptom of secondary retention mechanisms . Fatty alcohols (



) possess a polar hydroxyl head group that interacts aggressively with active sites (silanols) in the sample flow path.[1] This guide prioritizes the elimination of these active sites via derivatization and surface deactivation.

While Liquid Chromatography (LC-MS) is used for surfactants, Gas Chromatography (GC-MS) is the industry standard for fatty alcohol profiling. This guide focuses on GC-MS, where tailing is most prevalent and detrimental to resolution.

Phase 1: Diagnostic Workflow

Before disassembling your instrument, follow this logic path to isolate the root cause.

TroubleshootingFlow Start Symptom: Tailing Peaks DerivCheck Are samples derivatized? Start->DerivCheck LinerCheck Check Inlet Liner (Wool vs. Empty) DerivCheck->LinerCheck Yes (TMS ethers) Solution1 Protocol: Silylation (BSTFA) DerivCheck->Solution1 No (Free alcohols) ColCheck Check Column Activity (Trim/Replace) LinerCheck->ColCheck Liner is New/Inert Solution2 Replace with Ultra-Inert Splitless Liner LinerCheck->Solution2 Liner is Old/Active MethodCheck Check Oven Program (Initial Temp) ColCheck->MethodCheck Column is Fine Solution3 Trim 30cm from Inlet or Switch to 5MS UI ColCheck->Solution3 Column Active

Figure 1: Logical fault tree for isolating peak tailing sources. Blue nodes indicate decision points; Green nodes indicate protocols.

Phase 2: The Mechanism (Why is this happening?)

Q: Why do fatty alcohols tail more than fatty acid methyl esters (FAMEs)? A: It is a matter of hydrogen bonding . The hydroxyl group (-OH) on a fatty alcohol is a hydrogen bond donor. Fused silica columns and glass liners naturally contain silanol groups (Si-OH).

  • The Interaction: As the fatty alcohol traverses the column, the -OH group momentarily "sticks" to exposed silanols via hydrogen bonding.[1]

  • The Result: Some molecules are retained longer than the bulk population, creating a "tail" on the chromatogram.[1][2][3][4][5][6] This is a secondary retention mechanism, distinct from the primary partition coefficient driving the separation.

Q: I am using a "Wax" column. Shouldn't that help? A: Yes, but with caveats. Polyethylene glycol (Wax) columns are polar and deactivate the surface, masking silanols. However, Wax columns have:

  • Lower Temperature Limits: Often capped at 250°C. High molecular weight alcohols (

    
    ) may not elute or will broaden significantly.
    
  • Higher Bleed: This interferes with MS spectral matching. Recommendation: For MS analysis, we prefer non-polar (5%-phenyl) columns combined with derivatization .

Phase 3: Sample Preparation (The Gold Standard)

The most effective way to eliminate tailing is to chemically mask the -OH group.

Q: What is the best derivatization reagent for fatty alcohols? A: BSTFA + 1% TMCS . (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[7] This reagent replaces the active hydrogen with a non-polar Trimethylsilyl (TMS) group. The resulting TMS-ether is volatile, thermally stable, and does not hydrogen bond with the column.

Protocol: Silylation of Fatty Alcohols

Note: Moisture is the enemy.[7] All glassware must be dry.

StepActionTechnical Rationale
1 Dry Sample Evaporate sample extract to complete dryness under Nitrogen. Water hydrolyzes BSTFA.
2 Solubilize Add 100 µL Pyridine (anhydrous). Pyridine acts as an acid scavenger and catalyst.
3 Add Reagent Add 100 µL BSTFA + 1% TMCS .
4 Reaction Cap vial and heat at 65°C for 30 minutes .
5 Cool & Inject Cool to room temp. Inject directly or dilute with dry hexane/isooctane.

Critical Check: If you see a small peak before your main peak, it may be the underivatized alcohol. This indicates incomplete reaction. Increase reaction time or check reagent freshness.

Phase 4: Hardware Optimization

If you are derivatizing and still seeing tailing, the issue is hardware activity or dead volume.

Q: Which liner should I use? A: Ultra-Inert Splitless Liner with Wool (Low Position).

  • Why Wool? Fatty alcohols have high boiling points. Wool provides surface area for rapid vaporization, preventing discrimination (loss of high boilers).

  • Why Ultra-Inert? Standard glass wool is full of active sites. You must use deactivated/silanized wool.[1] If tailing persists, switch to a cyclo-double gooseneck liner (no wool) to eliminate the surface area entirely, though precision may drop.

Q: My column is new. Why is it tailing? A: Check your installation geometry . If the column is inserted too far into the detector (MS interface), it blocks the electron beam. If not far enough, it creates a dead volume where hot analytes swirl and interact with hot metal surfaces.

  • Action: Re-cut the column (clean, square cut) and verify the insertion distance (usually 1-2mm past the tip of the ferrule for Agilent MSDs, but consult your manual).

Data Comparison: Liner Types
Liner TypePeak Symmetry (

)
Recommendation
Standard Splitless (No Wool)1.8 - 2.5 (Severe Tailing)Not Recommended. Poor heat transfer.
Standard Splitless (Glass Wool)1.2 - 1.5 (Moderate)Risky. Wool can become active quickly.
Ultra-Inert Splitless (Deactivated Wool) 0.9 - 1.1 (Excellent) Best Choice. Balances vaporization & inertness.

Phase 5: LC-MS Considerations

While GC is standard, some labs use LC-MS for surfactant analysis (e.g., ethoxylated fatty alcohols).

Q: I see tailing in LC-MS. Is it the same cause? A: Similar, but the mechanism is often secondary ionic interactions . Fatty alcohols are neutral, but if you are analyzing ethoxylates or using additives, residual silanols on C18 columns can ionize at mid-pH.

  • Fix: Use an end-capped C18 column (e.g., C18-MS). The "end-capping" process chemically bonds a small silane to the residual silanols that the large C18 chains missed.

References

  • Restek Corporation. (2020). 1, 5, and Wax Columns: Choosing the Best Stationary Phase.[8] Retrieved from [Link]

  • Agilent Technologies. (2009).[9] GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills: Peak Tailing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-Pentadecanol Stability &amp; Storage Guide

Introduction 4-Pentadecanol ( ) is a long-chain secondary fatty alcohol often utilized in pheromone synthesis, lipid membrane research, and as a permeation enhancer in drug delivery. While chemically robust compared to p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Pentadecanol (


) is a long-chain secondary fatty alcohol often utilized in pheromone synthesis, lipid membrane research, and as a permeation enhancer in drug delivery. While chemically robust compared to polyunsaturated fatty acids, secondary alcohols are not immune to degradation.

The primary stability challenge is auto-oxidation , which converts the hydroxyl group (-OH) into a ketone group (=O), yielding 4-pentadecanone . This impurity significantly alters the polarity and hydrogen-bonding capability of the material, potentially invalidating biological assays or synthesis yields.

This guide provides a mechanistic understanding of this degradation and a validated protocol to prevent it.

The Science of Degradation: Auto-Oxidation Mechanism

To prevent degradation, one must understand the enemy. The oxidation of 4-pentadecanol occurs via a radical chain mechanism, primarily driven by the abstraction of the hydrogen atom on the carbon bearing the hydroxyl group (the


-carbon).
The Mechanism[1][2][3]
  • Initiation: A radical initiator (light, trace metal, or heat) abstracts the

    
    -hydrogen, creating a carbon-centered radical.
    
  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which then abstracts a hydrogen from another alcohol molecule, creating a hydroperoxide (
    
    
    
    ).
  • Termination/Decomposition: The hydroperoxide is unstable; it dehydrates to form the thermodynamically stable ketone, 4-pentadecanone .

Visualization: The Oxidation Pathway

The following diagram illustrates the transformation from pure alcohol to the ketone impurity.

OxidationMechanism Alcohol 4-Pentadecanol (Secondary Alcohol) Radical α-Carbon Radical (Intermediate) Alcohol->Radical H• Abstraction (Light/Heat) Peroxide Hydroperoxide (Unstable) Radical->Peroxide +O₂ Peroxide->Radical Propagation Ketone 4-Pentadecanone (Oxidation Byproduct) Peroxide->Ketone -H₂O (Decomposition)

Figure 1: Radical-mediated auto-oxidation pathway of secondary alcohols to ketones.

Storage Protocol: The "Gold Standard"

4-Pentadecanol is a solid at room temperature (Melting Point: ~41–46°C). Handling it requires specific care to avoid introducing oxygen during the melting/aliquoting phase.

Recommended Storage Conditions Table
ParameterPoor Stability (Avoid)Good Stability (Short Term)Best Practice (Long Term >6mo)
Container Clear glass or plasticAmber glass, standard capAmber glass, Teflon (PTFE)-lined cap
Headspace AirNitrogen flushArgon overlay (heavier than air)
Temperature Room Temp (25°C)4°C (Refrigerator)-20°C (Freezer)
State Repeated freeze-thawSolid blockSingle-use aliquots
Step-by-Step Aliquoting & Storage Workflow

Why this matters: Repeated melting of the bulk stock introduces heat stress and fresh oxygen exposure every time the bottle is opened.

  • Melt Gently: Warm the bulk bottle to 50°C in a water bath or bead bath. Do not exceed 60°C to minimize thermal initiation of radicals.

  • Aliquot: While liquid, dispense into amber glass vials (size based on typical experimental usage).

  • Argon Purge: Introduce a stream of Argon gas into the vial for 5-10 seconds.

    • Technical Note: Argon is superior to Nitrogen because it is denser than air. It sinks to the bottom, creating a "blanket" over the solidifying alcohol, whereas Nitrogen can mix with air if not sealed immediately.

  • Seal: Cap immediately with PTFE-lined closures.

  • Solidify & Freeze: Allow to cool to room temperature, then transfer to -20°C storage.

StorageWorkflow Step1 1. Gentle Melt (Water bath <50°C) Step2 2. Aliquot (Amber Vials) Step1->Step2 Step3 3. Argon Overlay (Displace O₂) Step2->Step3 Step4 4. Seal & Freeze (-20°C) Step3->Step4

Figure 2: Optimal workflow for aliquoting 4-pentadecanol to minimize oxidative stress.

Troubleshooting & FAQs

Q1: I see a new peak in my GC-MS chromatogram appearing before my main peak. What is it?

Diagnosis: This is highly likely 4-pentadecanone . Explanation: Ketones generally have lower boiling points and lower polarity than their corresponding alcohols (due to the lack of hydrogen bonding). Consequently, on non-polar GC columns (like DB-5 or HP-5), the ketone will elute earlier than the alcohol. Action: Run a standard of the ketone if available. If the impurity exceeds 5%, purification is required.

Q2: My solid 4-pentadecanol has turned slightly yellow. Is it usable?

Diagnosis: Yellowing indicates advanced oxidation or the formation of conjugated byproducts (polymerization). Action: Do not use for sensitive biological assays. For chemical synthesis, you may attempt repurification (see below).[1][2]

Q3: How can I repurify oxidized 4-pentadecanol?

Protocol: Recrystallization is the most effective method for this solid fatty alcohol.

  • Solvent: Use hot Hexane or a Hexane/Ethanol (9:1) mixture.

  • Dissolution: Dissolve the solid in the minimum amount of hot solvent (~50°C).

  • Cooling: Allow to cool slowly to room temperature, then move to 4°C.

  • Filtration: The alcohol will crystallize out; the oxidized ketone impurities generally remain more soluble in the mother liquor.

  • Wash: Wash crystals with cold hexanes.

Q4: Should I derivatize before GC analysis?

Recommendation: Yes, silylation (using BSTFA or MSTFA) is recommended. Reasoning: Free fatty alcohols can tail on GC columns due to hydroxyl interactions with active sites. Derivatization converts the -OH to -OTMS (trimethylsilyl ether), improving peak shape and quantification accuracy. The ketone impurity will not derivatize, making the separation even more distinct.

References

  • Chemical Properties of 4-Pentadecanol. Cheméo. Available at: [Link]

  • Oxidation of Alcohols.Chemistry LibreTexts.
  • Handling and Storage of Fatty Alcohols. Ataman Chemicals. Available at: [Link]

  • Recrystallization: Purification of the product. TIFR. Available at: [Link]

  • GC-MS analysis of fatty alcohols and oxidation byproducts. ResearchGate. (Methodology for lipid analysis).[3]

Sources

Optimization

Technical Support Center: High-Efficiency Extraction of 4-Pentadecanol

Core Directive & Executive Summary Welcome to the Advanced Extraction Support Center. You are likely here because standard lipid extraction protocols are yielding insufficient recovery of 4-pentadecanol (C15H32O) .

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Welcome to the Advanced Extraction Support Center. You are likely here because standard lipid extraction protocols are yielding insufficient recovery of 4-pentadecanol (C15H32O) .

As a secondary fatty alcohol, 4-pentadecanol presents unique challenges compared to its primary isomer (1-pentadecanol). Its hydroxyl group at the C4 position creates steric hindrance that affects solvation kinetics, while its lipophilic C15 chain requires non-polar environments. Furthermore, if your biomass source contains the compound in an esterified form, direct solvent extraction will fail to isolate the free alcohol.

This guide abandons generic advice. We focus on mass transfer limitation , matrix disruption , and solvation thermodynamics to maximize your yield.

Phase 1: Biomass Preparation (The Foundation)

The Issue: You cannot extract what you cannot reach. 4-pentadecanol is often trapped within intracellular lipid bodies or bound to the cuticular wax matrix.

FAQ: Pre-Treatment Protocols

Q: My extraction yield is inconsistent between batches. Is my grinding process to blame? A: Almost certainly. Inconsistent particle size leads to channeling in flow-through systems (like SFE) and incomplete diffusion in batch systems.

  • Protocol: Cryogenic milling (using liquid nitrogen) is superior to room-temperature milling. It prevents heat-induced degradation and ensures the lipid matrix becomes brittle, shattering effectively to expose the internal surface area.

  • Target: Particle size distribution (

    
    ) of 250–500 µm .
    
    • <200 µm: Risk of compaction and back-pressure issues in SFE.

    • >>500 µm: Diffusion-limited extraction (yield drops significantly).

Q: Should I dry the biomass completely? A: Yes, but be careful with heat.

  • Reasoning: Water acts as a barrier to non-polar solvents (like hexane or supercritical CO

    
    ) preventing them from wetting the matrix.
    
  • Recommendation: Lyophilization (Freeze Drying) is the gold standard. If using oven drying, do not exceed 40°C . 4-pentadecanol has a boiling point ~298°C, but it can co-evaporate with water or degrade via oxidation at high temperatures in complex matrices.

Phase 2: Extraction Technologies (The Process)

The Issue: Selecting a method that balances solubility (thermodynamics) with diffusion (kinetics).

Workflow Visualization: Method Selection

ExtractionWorkflow Start Start: Biomass Prepared Decision1 Is the Target Esterified? Start->Decision1 Saponification Perform Saponification (KOH/EtOH) Decision1->Saponification Yes Decision2 Purity vs. Yield Priority? Decision1->Decision2 No (Free Alcohol) Saponification->Decision2 SFE Supercritical CO2 (SFE) High Selectivity / Green Decision2->SFE High Purity Needed UAE Ultrasound Assisted (UAE) High Yield / Fast Decision2->UAE Max Yield Needed SFE_Params SFE Parameters: 300 bar, 45°C Co-solvent: 5% Ethanol SFE->SFE_Params UAE_Params UAE Parameters: Solvent: n-Heptane:Isopropanol (3:2) Freq: 20-25 kHz UAE->UAE_Params End Crude Extract Containing 4-Pentadecanol SFE_Params->End UAE_Params->End

Figure 1: Decision matrix for selecting the optimal extraction pathway based on chemical state and purity requirements.

Troubleshooting: Supercritical CO Extraction (SFE)

Q: I am using pure CO


 at 300 bar, but yields are low. Why? 
A:  Pure CO

is non-polar (similar to hexane). While 4-pentadecanol is lipophilic, the hydroxyl group (-OH) at position 4 introduces polarity.
  • The Fix: You need a polar modifier . Add Ethanol (5-10% v/v) as a co-solvent. This increases the solvent power for the alcohol moiety and disrupts hydrogen bonding between the analyte and the biomass matrix [1].

  • Optimization:

    • Pressure: Maintain 300–350 bar . High pressure increases fluid density, enhancing solubility of high molecular weight lipids.

    • Temperature: Keep at 40–50°C . Going higher decreases fluid density (reducing solvent power) unless pressure is drastically increased [2].

Troubleshooting: Ultrasound-Assisted Extraction (UAE)

Q: Can I just use a sonic bath? A: No. Sonic baths have low, uneven intensity. You must use a probe sonicator (horn) for direct cavitation.

  • Mechanism: Acoustic cavitation creates micro-bubbles that implode near cell walls, generating shear forces that rupture the matrix (mass transfer enhancement) [3].[1]

  • Solvent System: A mixture of n-Heptane:Isopropanol (3:2 v/v) is superior to pure hexane.

    • Heptane dissolves the C15 chain.

    • Isopropanol wets the biomass and disrupts membrane phospholipid interactions.

Phase 3: Purification & Enrichment

The Issue: Co-extraction of waxes, chlorophyll, and other lipids.

Protocol: Winterization & Fractionation
  • Dissolution: Dissolve crude extract in Acetone (1:10 w/v) at 40°C.

  • Cooling: Place in a freezer at -20°C for 12 hours.

  • Filtration: Waxes and triglycerides will precipitate. 4-pentadecanol (secondary alcohol) remains soluble in cold acetone due to its specific freezing point depression properties in solvent. Filter quickly through a cold sintered glass funnel.

  • Chromatography (If needed):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of Hexane -> Hexane:Ethyl Acetate (90:10). 4-pentadecanol elutes after hydrocarbons but before sterols.

Comparative Data Analysis

Table 1: Extraction Efficiency Comparison for Long-Chain Alcohols

ParameterSoxhlet (Control)Supercritical CO

(SFE)
Ultrasound (UAE)
Solvent HexaneCO

+ 5% EtOH
Heptane:IPA
Time 6–8 Hours45–60 Minutes10–15 Minutes
Temperature 69°C (Boiling)45°C35°C (Controlled)
Crude Yield High (Low Purity)Moderate (High Purity)High (Mod Purity)
Target Recovery ~75%~92% ~88%
Green Score Low (Toxic)High Moderate

Data synthesized from comparative studies on lipophilic bioactive extraction [1, 3].[2]

Troubleshooting Matrix (The "What Ifs")

SymptomProbable CauseCorrective Action
High Yield, Low Purity Co-extraction of chlorophyll/waxes.Switch solvent to SFE (CO

) or perform "Winterization" step with cold acetone.
Low Yield (SFE) Channeling or Moisture.Ensure particle size is 250–500µm. Dry biomass to <5% moisture. Add 5% Ethanol co-solvent.
Degradation (Browning) Oxidation/Heat Stress.Purge extraction vessel with Nitrogen (

). Reduce temp to <45°C.
Emulsion Formation Presence of surfactants/proteins.Centrifuge at 5,000g for 10 min. Add brine (NaCl) to aqueous phase if doing liquid-liquid partition.

References

  • Jefferson Digital Commons. (2025). Supercritical CO2 technology for biomass extraction: Review.
  • National Institutes of Health (PMC). (2024). Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle Fruit.
  • National Institutes of Health (PMC). (2023). Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids.
  • Cheméo. (2025). Chemical Properties of 4-Pentadecanol (CAS 109212-91-1).

Sources

Reference Data & Comparative Studies

Validation

4-pentadecanol mass spectrum fragmentation pattern

Publish Comparison Guide: Mass Spectrometric Identification of 4-Pentadecanol Audience: Researchers, Lipidomics Scientists, and Analytical Chemists. Purpose: To provide a definitive technical framework for differentiatin...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometric Identification of 4-Pentadecanol

Audience: Researchers, Lipidomics Scientists, and Analytical Chemists. Purpose: To provide a definitive technical framework for differentiating 4-pentadecanol from its positional isomers and establishing its fragmentation identity in native and derivatized forms.

Executive Summary: The Diagnostic Fingerprint

4-Pentadecanol (


, MW 228.4) is a secondary fatty alcohol often utilized as a bioactive lipid standard or pheromone component. In gas chromatography-mass spectrometry (GC-MS), its identification relies on distinguishing it from chemically identical positional isomers (e.g., 2-pentadecanol, 3-pentadecanol).

The Core Differentiator: Unlike primary alcohols which exhibit weak molecular ions and generic alkene series, 4-pentadecanol displays a highly specific


-cleavage pattern .
  • Native Base Peak: m/z 73 (Dominant diagnostic ion).

  • TMS-Derivative Base Peak: m/z 145 .

This guide compares 4-pentadecanol against its most common alternatives (isomers) and validates the derivatization workflow to ensure unambiguous identification.

Theoretical Framework: Mechanism of Fragmentation

To interpret the spectrum accurately, one must understand the causality of the ion formation. Electron Ionization (EI) at 70 eV induces fragmentation primarily through


-cleavage adjacent to the hydroxyl group.
Mechanism: -Cleavage Rule

For a secondary alcohol with structure


 (where 

is the shorter chain and

is the longer chain):
  • Ionization removes an electron from the oxygen lone pair.

  • The C-C bond adjacent to the oxygen breaks.[1][2][3][4]

  • The charge is retained on the oxygen-containing fragment.[2]

  • Stevenson’s Rule: The loss of the larger alkyl radical (

    
    ) is kinetically favored, making the ion containing the smaller alkyl group (
    
    
    
    ) the base peak.

Applied to 4-Pentadecanol:

  • Structure: Propyl - CH(OH) - Undecyl

  • 
     (Small):  Propyl (
    
    
    
    , 43 Da)[2]
  • 
     (Large):  Undecyl (
    
    
    
    , 155 Da)

Pathway A (Dominant): Loss of Undecyl radical (


).


Pathway B (Minor): Loss of Propyl radical (


).


Comparative Analysis: 4-Pentadecanol vs. Alternatives (Isomers)

The following table provides the quantitative data required to distinguish 4-pentadecanol from its isomers. Note that while the Molecular Ion (


, 228) is often weak or absent in all secondary alcohols due to rapid dehydration (

, 210), the Base Peak is the definitive identifier.
Table 1: Diagnostic Ion Comparison (Native Form)
Isomer AlternativeStructure Split (

/

)
Base Peak (m/z)Secondary Diagnostic IonMechanism
4-Pentadecanol Propyl / Undecyl 73 185 Loss of

(favored)
2-PentadecanolMethyl / Tridecyl45213Loss of

3-PentadecanolEthyl / Dodecyl59199Loss of

5-PentadecanolButyl / Decyl87171Loss of

8-PentadecanolHeptyl / Heptyl129129Symmetric cleavage
1-PentadecanolPrimary Alcohol31 (or Alkene series)210 (

)
Hydride shift / Dehydration

Analyst Note: If you observe a base peak at m/z 45, your sample is likely contaminated with 2-pentadecanol, a common impurity in synthetic pentadecanol batches.

Experimental Protocol: Derivatization for Enhanced Specificity

While native analysis is sufficient for simple mixtures, complex biological matrices (lipidomics) require derivatization to improve volatility, peak shape, and thermal stability. The Trimethylsilyl (TMS) ether derivative is the industry standard alternative to native analysis.

Protocol: TMS Derivatization Workflow
  • Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Standard: 4-Pentadecanol (1 mg/mL in Hexane).

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of sample into a GC vial insert.

  • Dry: Evaporate solvent under a gentle stream of nitrogen (if solvent is not anhydrous).

  • React: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine.

  • Incubate: Cap and heat at 60°C for 30 minutes.

  • Analyze: Inject 1 µL into GC-MS (Splitless mode).

TMS-4-Pentadecanol Fragmentation Logic
  • MW of Derivative:

    
    .
    
  • Cleavage: The TMS group stabilizes the oxygen cation, driving

    
    -cleavage even more strongly than in the native form.
    
  • Diagnostic Shift:

    • Native Base Peak (73)

      
      TMS Base Peak (145) .
      
    • Calculation:

      
      .
      
Table 2: Native vs. TMS-Derivative Performance
FeatureNative 4-PentadecanolTMS-4-PentadecanolRecommendation
Base Peak m/z 73m/z 145TMS is more unique in complex matrices.
Molecular Ion m/z 228 (Trace/Absent)m/z 300 (Weak but visible)TMS provides better MW confirmation.
Peak Tailing High (due to H-bonding)Low (Symmetric peak)Use TMS for quantitation.
Interference High (overlaps with alkanes)Low (mass shift moves it away from noise)Use TMS for trace analysis.

Visualizations of Fragmentation Pathways

The following diagrams illustrate the mechanistic pathways described above.

Diagram 1: Native 4-Pentadecanol Fragmentation Pathway

G M Molecular Ion (M+) m/z 228 (Unstable) Alpha Alpha Cleavage M->Alpha Dehydration Dehydration (M - 18) M->Dehydration Frag1 Base Peak Ion [C4H9O]+ m/z 73 Alpha->Frag1 Major Pathway (Loss of Large R) Neutral1 Neutral Loss Undecyl Radical (C11H23) Alpha->Neutral1 Frag2 Minor Ion [C12H25O]+ m/z 185 Alpha->Frag2 Minor Pathway Neutral2 Neutral Loss Propyl Radical (C3H7) Alpha->Neutral2 Alkene Alkene Ion [C15H30]+ m/z 210 Dehydration->Alkene

Caption: Mechanistic pathway showing the competitive alpha-cleavage leading to the diagnostic m/z 73 base peak.

Diagram 2: Isomer Identification Decision Tree

Tree Start Unknown Pentadecanol Isomer (MW 228) CheckBase Check Base Peak (100% Abundance) Start->CheckBase mz45 m/z 45 CheckBase->mz45 Methyl Loss mz59 m/z 59 CheckBase->mz59 Ethyl Loss mz73 m/z 73 CheckBase->mz73 Propyl Loss mz87 m/z 87 CheckBase->mz87 Butyl Loss Res2 ID: 2-Pentadecanol mz45->Res2 Res3 ID: 3-Pentadecanol mz59->Res3 Res4 ID: 4-Pentadecanol (Target) mz73->Res4 Res5 ID: 5-Pentadecanol mz87->Res5

Caption: Logic flow for rapid identification of pentadecanol positional isomers based on base peak analysis.

References

  • NIST Mass Spectrometry Data Center. "2-Pentadecanol Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024.[2] [Link]

  • Sparkman, O. D. "Mass Spectrometry Desk Reference." Global View Publishing, 2000. (Standard reference for Stevenson's Rule and Alpha Cleavage mechanics).
  • Harvey, D. "Chapter 12: Mass Spectrometry." Analytical Chemistry 2.1, LibreTexts, 2024. [Link]

  • Chemistry Steps. "Alpha-Cleavage in Mass Spectrometry." Organic Chemistry Resources. [Link]

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Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C-NMR Spectral Analysis of 4-Pentadecanol

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers and professionals in drug development and materials science, a precise understanding of a molecule's NMR spectrum is fundamental. This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectral data for 4-pentadecanol, a long-chain secondary alcohol.

This document moves beyond a simple data sheet, offering a comparative analysis grounded in spectroscopic principles. We will explore predicted spectral data for 4-pentadecanol and contextualize it with the known characteristics of aliphatic alcohols. Furthermore, this guide furnishes a detailed, field-proven protocol for acquiring high-fidelity NMR spectra, ensuring that researchers can replicate and validate these findings.

The Molecular Blueprint: Structure of 4-Pentadecanol

Understanding the NMR spectrum begins with a clear visualization of the molecule's structure. The numbering convention used in the following diagram is essential for assigning specific signals in the ¹H and ¹³C-NMR spectra to their corresponding atoms within the 4-pentadecanol molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~20-50 mg of 4-Pentadecanol B 2. Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B C 3. Add TMS as Internal Standard B->C D 4. Filter into NMR Tube (if particulates are present) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, and Shim Spectrometer E->F G 7. Acquire 1H Spectrum (16-64 scans) F->G H 8. Acquire 13C Spectrum (>1024 scans) G->H I 9. (Optional) Acquire DEPT-135 Spectrum H->I J 10. Fourier Transform I->J K 11. Phase and Baseline Correction J->K L 12. Calibrate Spectrum (TMS at 0 ppm) K->L M 13. Integrate Peaks (1H) and Assign Signals L->M

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Solvent Selection: For a non-polar, long-chain alcohol, deuterated chloroform (CDCl₃) is an excellent first choice due to its high dissolving power for organic compounds and its relative chemical inertness. [1]Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative that can be useful for observing coupling between the -OH proton and H-4, as proton exchange is slower in this solvent. [2]

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of 4-pentadecanol. A higher concentration is necessary for ¹³C-NMR due to the low natural abundance of the ¹³C isotope. [3] * Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial. [4] * Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a high-quality 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent compromising the spectral resolution. [4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

    • ¹H-NMR Acquisition: Acquire the ¹H spectrum using a standard one-pulse sequence. Typically, 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • ¹³C-NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • DEPT (Optional): To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for distinguishing the numerous methylene carbons from the methyl and methine carbons. [5][6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signals.

    • Perform phase correction and baseline correction to ensure accurate peak integration and appearance.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Assign the peaks based on their chemical shift, multiplicity, and integration, correlating them with the molecular structure.

Conclusion

The comprehensive analysis of ¹H and ¹³C-NMR spectra is indispensable for the unambiguous structural verification of 4-pentadecanol. This guide provides a robust framework for understanding its predicted spectral features, offering a valuable comparison point for experimentally acquired data. By combining theoretical predictions with a rigorous and well-justified experimental protocol, researchers are equipped to confidently characterize this and other long-chain alcohols, ensuring the integrity and accuracy of their scientific endeavors.

References

  • SciSpace. (n.d.). Determination of Alcohol Content in Alcoholic Beverages Using 45 MHz Benchtop NMR Spectrometer. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0147630). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentadecan-8-ol. PubChem. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Pentadecanol | C15H32O. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Wiley-VCH GmbH. (n.d.). 1-Pentadecanol. SpectraBase. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • GPE, N. R., & Argyropoulos, D. S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 470–476.
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-Pentadecanol. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pentadecanol (CAS 109212-91-1). Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

  • Stack Exchange. (2015, September 17). Distinguishing pentanol isomers in 13C DEPT NMR spectroscopy. Chemistry Stack Exchange. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Pentadecanol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). n-Pentadecanol. NIST Chemistry WebBook. Retrieved from [Link]

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Sources

Validation

The Significance of Retention Indices in Isomer Analysis

An In-Depth Guide to the Gas Chromatographic Separation of Pentadecanol Isomers: A Comparative Analysis of Retention Indices For researchers, scientists, and professionals in drug development, the accurate identification...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatographic Separation of Pentadecanol Isomers: A Comparative Analysis of Retention Indices

For researchers, scientists, and professionals in drug development, the accurate identification of isomers is a critical challenge. Pentadecanol, a 15-carbon fatty alcohol, and its various structural isomers are found in a range of biological and industrial contexts. Gas chromatography (GC) is a powerful technique for the separation of these isomers, and the use of retention indices provides a standardized method for their identification. This guide offers a detailed comparison of the retention indices of pentadecanol isomers, explains the underlying principles of their separation, and provides a robust experimental protocol for their analysis.

The retention time of a compound in a GC analysis can vary depending on the specific instrument and experimental conditions, such as column length, film thickness, carrier gas flow rate, and temperature program. To overcome this variability and allow for inter-laboratory comparison of data, the Kovats retention index system was developed.[1] This system relates the retention time of an analyte to that of a series of n-alkane standards, providing a more stable and reproducible value.[2] For isomers, which often have very similar mass spectra, the retention index can be a crucial piece of information for unambiguous identification.[3]

Comparing the Retention Indices of Pentadecanol Isomers

The elution order of pentadecanol isomers in GC is primarily influenced by two factors: their boiling points and their specific interactions with the stationary phase of the column.[4] On non-polar stationary phases, elution is largely governed by the boiling point of the analytes, with lower-boiling compounds eluting first. For polar stationary phases, specific interactions, such as hydrogen bonding between the alcohol's hydroxyl group and the stationary phase, play a more significant role.[5]

Positional Isomers of Pentadecanol

The position of the hydroxyl group along the carbon chain has a notable effect on the retention index. In general, for a homologous series of alcohols, the retention index increases with the carbon number.[6] However, for positional isomers with the same carbon number, the retention behavior is more nuanced.

IsomerNon-Polar Column (e.g., DB-1, SE-30)Polar Column (e.g., DB-WAX)
1-Pentadecanol ~1770[7]~2260[8]
2-Pentadecanol ~1690~2100
3-Pentadecanol Data not readily availableData not readily available
4-Pentadecanol Data not readily availableData not readily available
5-Pentadecanol Data not readily availableData not readily available
6-Pentadecanol Data not readily availableData not readily available
7-Pentadecanol Data not readily availableData not readily available
8-Pentadecanol Data not readily availableData not readily available

Observations and Explanations:

  • 1-Pentadecanol (a primary alcohol) consistently exhibits the highest retention index on both polar and non-polar columns compared to its secondary alcohol isomers.

    • On non-polar columns: This is primarily due to its higher boiling point. The terminal hydroxyl group allows for stronger intermolecular hydrogen bonding, leading to a higher boiling point and thus longer retention.

    • On polar columns: The exposed primary hydroxyl group can interact more strongly with the polar stationary phase through hydrogen bonding, leading to a significantly longer retention time compared to secondary alcohols where the hydroxyl group is more sterically hindered.

  • Secondary Pentadecanols: As the hydroxyl group moves towards the center of the carbon chain, the molecule becomes more compact, which generally leads to a lower boiling point and thus a lower retention index on non-polar columns. On polar columns, the steric hindrance around the hydroxyl group increases as it moves to a more central position, reducing its interaction with the stationary phase and leading to a shorter retention time.

Branched-Chain Isomers of Pentadecanol

Branching in the carbon chain also has a significant impact on retention behavior. Generally, branched-chain isomers have lower boiling points than their linear counterparts due to their more compact structure, which reduces the surface area available for intermolecular van der Waals forces.

For example, a methyl-tetradecanol (a branched C15 alcohol) would be expected to have a lower retention index on a non-polar column than 1-pentadecanol. The effect of branching on polar columns can be more complex, as it can also influence the accessibility of the hydroxyl group to the stationary phase.

Experimental Protocol for the Analysis of Pentadecanol Isomers

This protocol outlines a comprehensive workflow for the determination of the retention indices of pentadecanol isomers. To improve the chromatographic properties of these polar compounds, derivatization to their trimethylsilyl (TMS) ethers is recommended.[9] This process replaces the active hydrogen of the hydroxyl group with a non-polar TMS group, reducing peak tailing and improving volatility.[9]

Experimental Workflow

G cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis Sample Pentadecanol Isomer Sample Dissolve Dissolve in Anhydrous Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 60°C for 30 min Derivatize->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL of Derivatized Sample Cool->Inject Separate Separation on GC Column Inject->Separate Detect Detection by MS/FID Separate->Detect Record_RT Record Retention Times Detect->Record_RT Calculate_RI Calculate Kovats Retention Index Record_RT->Calculate_RI Analyze_Alkanes Analyze n-Alkane Standard Mix Analyze_Alkanes->Calculate_RI

Caption: Workflow for the determination of pentadecanol isomer retention indices.

Step-by-Step Methodology

1. Sample Preparation (Silylation) [9]

  • Materials:

    • Pentadecanol isomer sample or standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous pyridine

    • 2 mL micro-reaction vials with PTFE-lined caps

  • Procedure:

    • Accurately weigh approximately 1-5 mg of the pentadecanol isomer into a micro-reaction vial.

    • Add 200 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and mix thoroughly.

    • Heat the vial at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Suggested GC Conditions:

    • Column:

      • Non-polar: DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Polar: DB-WAX or equivalent (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: 100°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 10 min).

    • Injector Temperature: 250°C

    • Transfer Line Temperature: 280°C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

3. Retention Index Calculation [10]

  • Analyze a mixture of n-alkane standards (e.g., C8-C32) under the same GC conditions as the pentadecanol isomer samples.

  • Record the retention times of the n-alkanes and the pentadecanol isomer.

  • Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:

    I = 100 * [n + (N - n) * (t_R(sample) - t_R(n)) / (t_R(N) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting just before the sample peak.

    • N is the carbon number of the n-alkane eluting just after the sample peak.

    • t_R is the retention time.

Conclusion

The separation and identification of pentadecanol isomers are effectively achieved using gas chromatography, with retention indices serving as a crucial tool for unambiguous identification. The elution order of these isomers is predictably influenced by the position of the hydroxyl group and the presence of chain branching. Primary alcohols exhibit the longest retention times due to their higher boiling points and stronger interactions with polar stationary phases. Secondary alcohols elute earlier, with retention times generally decreasing as the hydroxyl group moves towards the center of the carbon chain. Branched-chain isomers typically have the lowest retention times on non-polar columns due to their lower boiling points. By employing a systematic experimental approach, including derivatization and the use of n-alkane standards, researchers can confidently determine the retention indices of pentadecanol isomers, aiding in their accurate identification in complex matrices.

References

  • The Pherobase. (2025). The Kovats Retention Index: (Z)-6-Pentadecen-1-ol (C15H30O). The Pherobase. [Link]

  • PubChem. (n.d.). Pentadecanal. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1-Tetradecanol. NIST Chemistry WebBook. [Link]

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  • Dove, H., & Mayes, R. W. (1996). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. Journal of Agricultural Science, 126(1), 13-26.
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  • MDPI. (2022).
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  • Journal of the Serbian Chemical Society. (2000). Gas chromatographic retention indices for the N-methyl-N-substituted benzamides on capillary columns. Journal of the Serbian Chemical Society, 65(1), 25-34.
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Comparative

Technical Comparison Guide: 1-Pentadecanol vs. 4-Pentadecanol

Executive Summary: The Structural Determinants of Efficacy In lipid-based drug delivery and antimicrobial development, the precise location of the hydroxyl moiety on a fatty alcohol chain is not merely a chemical detail—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Determinants of Efficacy

In lipid-based drug delivery and antimicrobial development, the precise location of the hydroxyl moiety on a fatty alcohol chain is not merely a chemical detail—it is a functional switch.[1]

This guide compares 1-Pentadecanol (the primary alcohol) and 4-Pentadecanol (the secondary alcohol).[2] While both share the C15H32O molecular formula, their bioactivities diverge radically due to molecular packing parameters and metabolic fate .[1]

  • 1-Pentadecanol acts as a membrane stabilizer and potent antimicrobial agent, leveraging its linear geometry to intercalate into lipid bilayers with high order.[1][2][3]

  • 4-Pentadecanol functions as a membrane fluidizer and potential signaling molecule (pheromone analog).[1][2][3] Its chiral center at C4 introduces steric bulk that disrupts lipid packing, altering permeability and metabolic processing.[1]

Physicochemical Profile & Structural Logic[1][4]

The biological divergence begins with physical chemistry.[1][2] The shift of the hydroxyl group from C1 to C4 breaks the symmetry and linearity of the molecule.

Table 1: Comparative Physicochemical Properties[1][2][3]
Feature1-Pentadecanol (Primary)4-Pentadecanol (Secondary)Impact on Bioactivity
Structure Linear, AchiralKinked, Chiral (R/S enantiomers)4-OH creates steric hindrance in lipid bilayers.[1][2][3]
Melting Point 44–46 °C (Solid)~31 °C (Low-melting solid/Liquid)1-OH promotes rigid gel phases; 4-OH promotes fluid phases.[1][2][3]
H-Bonding High accessibility (Terminal)Sterically hindered (Internal)1-OH binds stronger to enzyme active sites (e.g., InhA).[1][2]
LogP (Est.) ~6.24~6.0 - 6.4Similar lipophilicity, but different partitioning kinetics.[1][2]
Metabolic Fate Oxidation to Pentadecanoic AcidOxidation to 4-Pentadecanone1-OH enters fatty acid β-oxidation; 4-OH faces metabolic dead-ends.[1][2][3]
Structural Visualization: The "Wedge" Effect
  • 1-Pentadecanol: Resembles a cylinder.[1][2][3] It aligns perfectly with phospholipid tails, increasing membrane thickness and rigidity.[1]

  • 4-Pentadecanol: Resembles an inverted cone or wedge.[1][2] The C4-hydroxyl group forces adjacent lipids apart, creating "void spaces" in the membrane.[1]

Biological Performance Analysis

A. Antimicrobial Potency (The "Cutoff" Effect)

Winner: 1-Pentadecanol[1][2][3]

The antimicrobial mechanism of long-chain alcohols is primarily membrane rupture.[1][2][3] Efficacy depends on the balance between chain length (hydrophobicity) and headgroup polarity.[4]

  • 1-Pentadecanol: Exhibits a Minimum Inhibitory Concentration (MIC) of ~0.78 µg/mL against Propionibacterium acnes and strong activity against Staphylococcus aureus.[1][2][3] Its terminal hydroxyl group allows it to anchor at the water-lipid interface while the C15 tail penetrates the hydrophobic core, causing leakage of K+ ions and cell lysis.[1][3]

  • 4-Pentadecanol: Shows significantly reduced antimicrobial potency.[1][2][3] The internal hydroxyl group prevents deep penetration of the tail into the bacterial membrane. The molecule cannot span the bilayer effectively, failing to form the transmembrane pores necessary for rapid lysis.[1]

B. Membrane Permeation & Drug Delivery

Winner: 4-Pentadecanol (Context Dependent)[1][2][3]

  • 1-Pentadecanol: Used to stabilize liposomes or harden skin barriers.[1][2][3] It raises the phase transition temperature (

    
    ) of membranes.
    
  • 4-Pentadecanol: Acts as a permeation enhancer .[1][2][3] By lowering the

    
     of the stratum corneum or cell membrane, it increases fluidity, allowing co-administered drugs to diffuse more freely.
    
C. Metabolic Toxicity & Signaling

Critical Distinction:

  • 1-Pentadecanol is oxidized by alcohol dehydrogenases (ADH) to pentadecanal, and subsequently to pentadecanoic acid (C15:0).[1] C15:0 is a beneficial odd-chain fatty acid associated with lower risks of metabolic syndrome.[1][2]

  • 4-Pentadecanol is oxidized to 4-pentadecanone .[1][2] Mammalian systems struggle to degrade long-chain ketones efficiently compared to fatty acids.[1][2] This can lead to bioaccumulation or activation of distinct signaling pathways (often observed in insect pheromone processing, where secondary alcohols are common).[1]

Mechanistic Pathway Diagrams

Diagram 1: Metabolic Divergence

This flow illustrates why 1-pentadecanol is metabolically "safer" for nutritional applications, while 4-pentadecanol is a distinct chemical entity in vivo.[1][2][3]

MetabolicFate P1 1-Pentadecanol Ald Pentadecanal (Aldehyde) P1->Ald ADH (Fast) P4 4-Pentadecanol Ket 4-Pentadecanone (Ketone) P4->Ket ADH (Slower) Acid Pentadecanoic Acid (C15:0) Ald->Acid ALDH Excrete Slow Excretion / Bioaccumulation Ket->Excrete No direct Beta-Oxidation BetaOx Beta-Oxidation (Energy Production) Acid->BetaOx Mitochondrial Entry

Caption: Divergent metabolic pathways. 1-Pentadecanol feeds into energy cycles; 4-Pentadecanol forms a stable ketone.[1][2]

Diagram 2: Membrane Interaction Model

This illustrates the "Stabilizer" vs. "Fluidizer" concept.[1][2]

MembraneDynamics cluster_0 1-Pentadecanol Interaction cluster_1 4-Pentadecanol Interaction A1 Linear Insertion A2 High Packing Density A1->A2 A3 Membrane Rigidification (Gel Phase Promoted) A2->A3 B1 Wedge Insertion (Steric Kink) B2 Increased Free Volume B1->B2 B3 Membrane Fluidization (Permeability Increased) B2->B3

Caption: Structural impact on lipid bilayers. 1-OH orders lipids; 4-OH creates disorder.[1][2]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for Membrane Effects

Objective: Quantify the shift in phase transition temperature (


) of DPPC liposomes induced by the alcohols.[3]
  • Preparation:

    • Dissolve DPPC (dipalmitoylphosphatidylcholine) in chloroform.[1]

    • Add 1-pentadecanol or 4-pentadecanol at molar ratios of 0.1, 0.2, and 0.3 relative to lipid.[1][2][3]

    • Evaporate solvent under nitrogen to form a thin film.[1][2]

    • Hydrate with PBS (pH 7.[1][2]4) above

      
       (50°C) to form Multilamellar Vesicles (MLVs).[1]
      
  • Execution:

    • Load 20 µL of suspension into DSC aluminum pans.

    • Scan from 20°C to 60°C at a rate of 1°C/min.

  • Data Analysis (Self-Validation):

    • Control (Pure DPPC): Must show a sharp peak at ~41.4°C.[1]

    • 1-Pentadecanol: Expect peak broadening but maintenance or slight elevation of

      
       (Stabilization).[1][2][3]
      
    • 4-Pentadecanol: Expect significant depression of

      
       and peak broadening (Fluidization).[1][2][3] If 
      
      
      
      does not drop, check for phase separation (crystallization) of the alcohol.
Protocol B: Comparative MIC Assay (Microdilution)

Objective: Determine antimicrobial potency against S. aureus.

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension at

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Solubilization: Dissolve alcohols in DMSO (final assay concentration of DMSO < 2%). Note: 1-Pentadecanol may require slight warming (45°C) to dissolve fully.[1][2]

  • Dilution: Serial 2-fold dilutions in 96-well plates ranging from 128 µg/mL down to 0.25 µg/mL.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity or OD600.

    • Validation: Positive control (Vancomycin) must show clear inhibition.[1] Negative control (DMSO only) must show full growth.[1]

    • Expectation: 1-Pentadecanol MIC

      
       0.78–2.0 µg/mL. 4-Pentadecanol MIC expected > 32 µg/mL.[1][2][3]
      

References

  • Togashi, N., et al. (2007).[1] "Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus." Molecules, 12(2), 139-148.[1][3] Link

  • Kubo, I., et al. (1995).[1] "Structural functions of antimicrobial long-chain alcohols and phenols." Bioorganic & Medicinal Chemistry, 3(7), 873-880.[1] Link

  • Venn-Watson, S., et al. (2020).[1] "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid aligns with credible health benefits."[1][2][5] Scientific Reports, 10, 8161.[1] Link

  • National Institute of Standards and Technology (NIST). "1-Pentadecanol vs. Isomers Thermochemistry Data." NIST Chemistry WebBook.[1][2][6] Link

  • PubChem. "Compound Summary: 1-Pentadecanol."[1][2][3] National Library of Medicine.[1][2] Link

Sources

Validation

Crystal Structure Confirmation of Solid 4-Pentadecanol: A Comparative Technical Guide

This guide provides a rigorous technical framework for the crystal structure confirmation of 4-pentadecanol (CAS 109212-91-1), a secondary fatty alcohol. It is designed for researchers requiring definitive structural val...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the crystal structure confirmation of 4-pentadecanol (CAS 109212-91-1), a secondary fatty alcohol. It is designed for researchers requiring definitive structural validation against isomeric alternatives like 1-pentadecanol.

Executive Summary & Product Profile

4-Pentadecanol (


) is a secondary alcohol characterized by a hydroxyl group at the C4 position of a 15-carbon chain. Unlike its primary isomer (1-pentadecanol), which crystallizes readily in stable orthorhombic or monoclinic forms, 4-pentadecanol introduces chirality and steric bulk within the chain, leading to unique polymorphic behaviors and lower melting transitions.

This guide outlines the self-validating protocol to confirm its solid-state structure, distinguishing it from structural isomers and validating its phase purity for pharmaceutical or material applications.

Key Physical Benchmarks
Property4-Pentadecanol (Target)1-Pentadecanol (Alternative 1)2-Pentadecanol (Alternative 2)
CAS Number 109212-91-1629-76-51653-34-5
Structure Type Secondary Alcohol (Chiral)Primary Alcohol (Achiral)Secondary Alcohol (Chiral)
Melting Point (

)
36.3 – 37.5 °C 43 – 45 °C33 – 35 °C
Crystal Habit Platy/Layered (Polymorphic)Flaky/NeedlesWaxy Solid
Key Feature Mid-chain H-bonding steric hindranceHead-to-head bilayer packingMethyl-group steric disruption

Comparative Performance Analysis

The "performance" of 4-pentadecanol in solid-state applications (e.g., as a phase change material or lipid matrix) depends on its polymorphic stability.

Polymorphic Behavior vs. Alternatives
  • 4-Pentadecanol (Target): Exhibits a Rotator Phase (plastic crystal) prior to melting. The hydroxyl group at C4 disrupts the all-trans zigzag planar conformation, forcing a "kink" that lowers the packing density compared to the primary alcohol.

  • 1-Pentadecanol (Alternative): Strongly favors stable

    
     (orthorhombic) or 
    
    
    
    (monoclinic) forms with high enthalpy of fusion due to unhindered terminal H-bonding.
  • Implication: If your DSC data shows a sharp single peak at 44°C, your sample is likely contaminated with or misidentified as 1-pentadecanol. 4-Pentadecanol must show a lower endotherm (~37°C) often preceded by a weak solid-solid transition.

Structural Identification Logic

The confirmation relies on detecting the specific Long Spacing (


)  in X-Ray Diffraction (XRD).
  • Primary Alcohols: Molecules pack in bilayers (head-to-head).

    
    .
    
  • Secondary Alcohols (4-Pentadecanol): Often pack in tilted layers or interdigitated structures to maximize H-bonding around the buried -OH group. The

    
    -spacing will differ significantly from the theoretical bilayer length of ~40 Å found in 1-pentadecanol.
    

Experimental Protocol: Self-Validating Confirmation

This protocol uses a multi-technique approach where the result of one method validates the other.

Workflow Visualization

G Sample Solid 4-Pentadecanol Sample DSC Step 1: DSC Thermal Scan (-20°C to 60°C @ 5°C/min) Sample->DSC Decision1 Melting Onset 36-38°C? DSC->Decision1 XRD Step 2: Powder XRD (Low Angle 2θ: 1° - 30°) Result_Valid CONFIRMED: 4-Pentadecanol (Polymorph Identified) XRD->Result_Valid Unique d-spacing observed Decision2 Pre-melt Transition (Rotator Phase)? Decision1->Decision2 Yes Result_Invalid REJECT: Isomer Contamination (Likely 1-Pentadecanol) Decision1->Result_Invalid No (>40°C) Decision2->XRD Check Layer Spacing

Caption: Logical workflow for confirming 4-pentadecanol identity against high-melting isomers.

Step-by-Step Methodology
Phase 1: Thermal History Standardization (DSC)

Why: Secondary alcohols exhibit "thermal memory." Polymorphs obtained from melt-quenching differ from solvent-crystallized forms.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol:

    • Equilibrate at -20°C.

    • First Heat: Ramp 5°C/min to 60°C. (Erases thermal history).

    • Cool: Ramp 5°C/min to -20°C. (Induces controlled crystallization).

    • Second Heat: Ramp 2°C/min to 60°C. (High-resolution data collection).

  • Validation Criteria:

    • Look for

      
      .
      
    • Calculate Enthalpy of Fusion (

      
      ).[1][2] It should be approx. 35 kJ/mol . A value >50 kJ/mol suggests primary alcohol contamination.
      
Phase 2: Structural Fingerprinting (PXRD)

Why: To measure the layer thickness (


-spacing) which is unique to the position of the oxygen atom.
  • Instrument: Powder X-Ray Diffractometer (Cu K

    
     radiation, 
    
    
    
    Å).
  • Settings:

    • Range:

      
       to 
      
      
      
      . (Critical: Low angle data is required for long-chain ordering).
    • Step size:

      
      .
      
  • Analysis:

    • Identify the low-angle series (

      
      ) peaks.
      
    • Apply Bragg’s Law:

      
      .
      
    • Causality: If the -OH is at C4, the effective chain length for packing is shortened or tilted compared to C1.

    • Expectation: A primary peak at low angle corresponding to a bilayer or interdigitated monolayer.

Phase 3: Chirality Check (Polarimetry/Single Crystal)

Why: 4-Pentadecanol is chiral. Commercial samples are often racemic (


).
  • Dissolve 10 mg in Ethanol.

  • Measure Optical Rotation

    
    .
    
  • Result:

    • 
      : Racemic mixture (most common commercial solid).
      
    • Non-zero: Enantiopure. Note: Enantiopure forms often have higher melting points than racemates due to better packing efficiency.

Data Interpretation & Troubleshooting

ObservationDiagnosisAction
MP = 44°C Sample is 1-Pentadecanol.Reject sample. Verify supplier CAS.
MP = 37°C, Broad Peak Impure 4-Pentadecanol or amorphous content.Recrystallize from hexane.
Double Melting Peak Polymorphic mixture (Rotator + Crystal).Anneal sample at 30°C for 24h to convert metastable forms.
XRD peaks match Paraffin Loss of -OH group (reduction to Pentadecane).Check IR for broad -OH stretch at 3300 cm⁻¹.

References

  • Cheméo. (2025). Chemical Properties of 4-Pentadecanol (CAS 109212-91-1). Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-Pentadecanol (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Suzuki, T., et al. (1993). Epilaurallene, a New Nonterpenoid C15-Bromoallene... (Melting point data for (+)-4-Pentadecanol). Chemistry Letters. Retrieved from [Link]

  • Venturello, P. (2011). Phase Transitions in Secondary Alcohols. Journal of Chemical & Engineering Data. (Contextual grounding for secondary alcohol polymorphism).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Pentadecanol

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Pentadecanol (CAS: 109212-91-1; isomer of 1-Pentadecanol).[1][2] Senior Scientist Note: While often categorize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 4-Pentadecanol (CAS: 109212-91-1; isomer of 1-Pentadecanol).[1][2]

Senior Scientist Note: While often categorized generically with "fatty alcohols," 4-Pentadecanol presents a distinct handling challenge compared to its primary isomer (1-Pentadecanol).[1][2] Due to the internal position of the hydroxyl group, its melting point is lower than that of 1-Pentadecanol (~44°C).[1][2] It may exist as a semi-solid paste or viscous liquid at warm laboratory temperatures or melt upon contact with skin .[1] Your safety protocols must transition from "dust control" to "liquid splash/permeation control."[1][2]

Hazard Identification & Risk Assessment

Core Hazard Classification (GHS Proxy based on C12-C16 Alcohols):

  • Health: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1] Low acute toxicity, but high potential for contact dermatitis due to lipophilic nature.[1][2]

  • Physical: Combustible solid/liquid (Class IIIB).[1][3]

  • Environmental: Chronic aquatic toxicity (Category 2/3).[1]

Hazard TypeSpecific Risk for 4-PentadecanolCausality & Mechanism
Thermal/Phase Melting on Contact Melting point is near body temperature.[1][2] Solid flakes may melt into a liquid film on gloves/skin, increasing permeation rates.[1][2]
Skin Lipophilic Absorption Long hydrocarbon chain (C15) allows it to penetrate the stratum corneum, causing irritation and defatting of the skin.[1]
Physical Slip Hazard Waxy residue is difficult to clean with water alone; creates invisible, high-slip surfaces on benchtops and floors.[1]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the physical state of the reagent during your specific workflow.[1]

PPE ComponentSolid Handling (Weighing/Storage)Melt/Solution Handling (Synthesis/Heating)Technical Rationale
Hand Protection Nitrile (4 mil) Double Nitrile or Nitrile (8 mil) Latex degrades in contact with fatty alcohols/organic solvents.[1] Double gloving prevents permeation if the substance melts on the outer glove.[1][2]
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Unvented goggles are mandatory for melts; a splash of hot waxy oil causes thermal burns and is difficult to remove from the eye.[1]
Respiratory N95 (if dusting) or Fume HoodFume Hood (Mandatory)Low vapor pressure reduces inhalation risk, but heating generates waxy fumes that can coat lung tissue.[1]
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Rubber Apron Waxy stains are persistent.[1] An apron prevents saturation of the lab coat during splash events.[1][2]

PPE Selection Logic (Visualization)

Use this decision tree to determine the required protection level for your specific task.

PPE_Selection Task Task Definition State Physical State? Task->State Solid Solid / Flakes State->Solid < 30°C Liquid Melt / Solution State->Liquid > 30°C or Solvent Level1 LEVEL 1: Nitrile Gloves (4mil) Safety Glasses Lab Coat Solid->Level1 Level2 LEVEL 2: Double Nitrile Splash Goggles Fume Hood Liquid->Level2 Level1->Level2 If heating applied

Figure 1: Decision logic for PPE selection based on the physical state of 4-Pentadecanol.[1][2]

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Temperature Check: Ensure the container is at room temperature (~20-22°C). If the lab is warm (>25°C), the substance may be pasty.[2]

  • Anti-Static Measures: Use an anti-static gun or weigh paper.[1] Fatty alcohols can build static charge, causing "jumping" of flakes.[1][2]

  • Tool Selection: Use a spatula with a flat, wide blade .[1] Avoid scoops, as waxy solids tend to pack and stick inside the curvature.[1][2]

  • Cleaning: Immediately wipe the spatula with a paper towel soaked in ethanol or isopropanol .[1] Water will not clean the waxy residue.[1][2]

B. Synthesis & Heating (Melt State)
  • Closed Systems: Perform all heating in a closed vessel (round bottom flask) equipped with a condenser to prevent vapor escape.[1]

  • Stirring: Ensure continuous magnetic stirring before applying heat. Fatty alcohols have poor thermal conductivity; "hot spots" can cause flash vaporization or degradation.[1][2]

  • Transfer: When pouring molten 4-Pentadecanol:

    • Wear Splash Goggles .[1]

    • Pre-warm the receiving vessel (heat gun) to prevent immediate solidification (freezing) of the reagent upon contact, which can block funnels and cause overflows.[1][2]

Disposal & Spill Management

Do NOT wash down the drain. 4-Pentadecanol solidifies in cool pipes, causing massive plumbing blockages.[1][2]

Spill Cleanup Workflow
  • Isolate: If molten, allow it to cool and solidify. Do not attempt to wipe hot liquid.[1][2]

  • Scrape: Use a plastic scraper to lift the bulk solid.[1]

  • Solubilize: Apply Isopropanol or Ethanol to a paper towel and wipe the residue.[1] Water is ineffective.[1][2]

  • Wash: Final clean with soap and hot water to emulsify remaining traces.[1]

Disposal Decision Tree

Disposal_Workflow Waste Waste Generation Type Waste Type? Waste->Type SolidWaste Solid/Wipes Type->SolidWaste LiquidWaste Liquid/Solution Type->LiquidWaste Bin Solid Chemical Waste Bin (Incineration) SolidWaste->Bin Bag & Tag SolventBin Organic Solvent Waste (Halogenated/Non-Halogenated) LiquidWaste->SolventBin Dissolve in EtOH if needed Drain Sink/Drain LiquidWaste->Drain NEVER

Figure 2: Disposal workflow emphasizing the prohibition of drain disposal to prevent plumbing blockages.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12397, 1-Pentadecanol (Isomer Analog).[1][2] Retrieved from [Link][1][2]

  • Cheméo (2025). 4-Pentadecanol Chemical Properties (CAS 109212-91-1).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier - Alcohols, C12-14 (Analogous Safety Data).[1][2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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